Alox15-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H29N3O4S |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
octyl N-[[3-(1H-indol-2-yl)phenyl]sulfamoyl]carbamate |
InChI |
InChI=1S/C23H29N3O4S/c1-2-3-4-5-6-9-15-30-23(27)26-31(28,29)25-20-13-10-12-18(16-20)22-17-19-11-7-8-14-21(19)24-22/h7-8,10-14,16-17,24-25H,2-6,9,15H2,1H3,(H,26,27) |
InChI Key |
LKGGPLHYSWLQPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)NS(=O)(=O)NC1=CC=CC(=C1)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Foundational & Exploratory
Alox15-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action for Alox15-IN-2, a potent and selective allosteric inhibitor of Arachidonate 15-lipoxygenase (ALOX15). The information presented herein is synthesized from publicly available research, focusing on its biochemical activity, experimental validation, and the underlying molecular interactions.
Core Mechanism of Action
This compound, identified as compound 8a in the primary literature, functions as a potent, non-competitive, and allosteric inhibitor of the linoleate oxygenase activity of both rabbit and human ALOX15.[1] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct, previously uncharacterized allosteric site. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without directly competing with the substrate for the active site.
The allosteric nature of its inhibitory action presents a significant advantage in drug development, as it can offer higher selectivity and a reduced likelihood of off-target effects compared to orthosteric inhibitors.
Quantitative Inhibition Data
The inhibitory potency of this compound against ALOX15 has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | Substrate | IC50 (µM) | Reference |
| Rabbit ALOX15 | Linoleic Acid | 1.55 | [1] |
| Human ALOX15 | Linoleic Acid | 2.79 | [1] |
| Human ALOX15 | Arachidonic Acid | 2.79 | [1][2][3] |
Experimental Protocols
The following section details the key experimental methodologies used to characterize the inhibitory activity of this compound.
Recombinant ALOX15 Expression and Purification
-
Expression System: Human and rabbit ALOX15 are recombinantly expressed in Escherichia coli.
-
Purification: The expressed enzymes are purified using a combination of chromatographic techniques, typically involving affinity chromatography followed by ion-exchange chromatography to ensure high purity.
ALOX15 Enzyme Activity Assay
This assay is fundamental to determining the inhibitory potency of compounds like this compound.
-
Principle: The assay measures the enzymatic conversion of a polyunsaturated fatty acid substrate (e.g., linoleic acid or arachidonic acid) into its corresponding hydroperoxy derivative. This conversion leads to an increase in absorbance at a specific wavelength (typically 234 nm), which can be monitored spectrophotometrically.
-
Reagents:
-
Purified recombinant human or rabbit ALOX15
-
Substrate: Linoleic acid or Arachidonic acid
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
-
Procedure:
-
A reaction mixture containing the reaction buffer and the substrate is prepared.
-
This compound, at varying concentrations, is added to the reaction mixture and pre-incubated with the enzyme for a defined period.
-
The enzymatic reaction is initiated by the addition of the purified ALOX15 enzyme.
-
The change in absorbance at 234 nm is monitored over time using a spectrophotometer.
-
The initial reaction rates are calculated from the linear portion of the absorbance curve.
-
IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling and Mechanistic Pathways
Caption: Allosteric inhibition of ALOX15 by this compound.
Experimental Workflow
Caption: General workflow for determining the IC50 of this compound.
Downstream Signaling Implications
ALOX15 is a key enzyme in the metabolic pathway of polyunsaturated fatty acids, leading to the production of various bioactive lipid mediators. These mediators are involved in a range of physiological and pathological processes, including inflammation. By inhibiting ALOX15, this compound can modulate these downstream signaling pathways.
Inhibition of ALOX15 is expected to decrease the production of pro-inflammatory lipid mediators, thereby potentially exerting anti-inflammatory effects. The specific impact of this compound on cellular signaling cascades is an active area of research.
References
Alox15-IN-2: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alox15-IN-2, also identified as compound 8a, has emerged as a potent inhibitor of arachidonate 15-lipoxygenase (ALOX15), a key enzyme implicated in various physiological and pathological processes, including inflammation and ferroptosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a valuable resource for researchers and drug development professionals working on the modulation of the ALOX15 pathway for therapeutic intervention. This document details the synthetic route, summarizes its inhibitory activity, and explores the broader context of ALOX15 signaling.
Discovery of this compound
This compound was identified as a potent inhibitor of both rabbit and human ALOX15. The discovery of this compound, designated as compound 8a in the original research, was part of a broader effort to identify novel chemical scaffolds for ALOX15 inhibition.
High-Throughput Screening Workflow
The discovery of novel ALOX15 inhibitors often begins with a high-throughput screening (HTS) campaign to identify initial hits from large compound libraries. A generalized workflow for such a screening process is outlined below.
Synthesis of this compound
The chemical name for this compound is N-(2-(3-((tert-butylsulfonyl)methyl)phenoxy)ethyl)-5-methoxy-1H-indole-3-carboxamide. The synthesis of this molecule involves a multi-step process. While the exact, detailed protocol from the original publication is not publicly available, a plausible synthetic route can be devised based on its chemical structure, involving the synthesis of key intermediates followed by their coupling.
Disclaimer: The following is a proposed synthetic scheme and has not been experimentally verified.
Proposed Synthetic Scheme
The synthesis can be conceptually divided into the preparation of two key fragments: the indole-3-carboxamide moiety and the phenoxyethyl amine side chain, followed by their amide coupling.
-
Step 1: Synthesis of the Indole-3-carboxylic Acid Moiety. This would likely start from a commercially available 5-methoxyindole, which is then carboxylated at the 3-position.
-
Step 2: Synthesis of the Phenoxyethyl Amine Side Chain. This would involve the synthesis of 3-((tert-butylsulfonyl)methyl)phenol, followed by etherification with a protected 2-aminoethanol derivative.
-
Step 3: Amide Coupling and Deprotection. The final step would be the coupling of the indole-3-carboxylic acid with the phenoxyethyl amine, followed by any necessary deprotection steps.
Biological Activity and Data Presentation
This compound is a potent inhibitor of ALOX15. The available quantitative data is summarized in the table below.
| Compound | Target | Substrate | IC50 (µM) |
| This compound (compound 8a) | Rabbit ALOX15 | Linoleic Acid | 1.55 |
| Human ALOX15 | Arachidonic Acid | 2.79 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized protocols for key assays relevant to the characterization of ALOX15 inhibitors.
ALOX15 Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the activity of ALOX15 by monitoring the formation of conjugated dienes from a polyunsaturated fatty acid substrate, which results in an increase in absorbance at 234 nm.
Materials:
-
Purified ALOX15 enzyme
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Substrate solution (e.g., Linoleic acid or Arachidonic acid in ethanol)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed volume of the ALOX15 enzyme solution to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Incubate the plate at a specified temperature for a defined period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 234 nm over time using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
ALOX15 Signaling Pathways
ALOX15 plays a significant role in various cellular processes, most notably in ferroptosis and inflammation. This compound, by inhibiting ALOX15, is expected to modulate these pathways.
ALOX15 in Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. ALOX15 is a key enzyme in this process, as it directly oxygenates polyunsaturated fatty acids (PUFAs) in cell membranes, leading to the accumulation of lipid hydroperoxides and subsequent cell death.
ALOX15 in Inflammation
ALOX15 is also a critical player in inflammatory signaling. It can produce both pro-inflammatory and anti-inflammatory lipid mediators, depending on the cellular context and substrate. For instance, ALOX15 can generate lipoxins and resolvins, which are specialized pro-resolving mediators that actively dampen inflammation. Conversely, other ALOX15 products can contribute to pro-inflammatory responses.
Conclusion
This compound is a valuable tool compound for studying the biological roles of ALOX15. Its potency and selectivity make it a suitable probe for investigating the involvement of ALOX15 in various diseases, including those driven by inflammation and ferroptosis. Further research is warranted to fully elucidate its therapeutic potential and to develop more potent and specific analogs for clinical applications. This guide provides a foundational understanding of this compound for the scientific community, encouraging further exploration into this promising area of research.
Alox15-IN-2: A Selective Inhibitor of Arachidonate 15-Lipoxygenase (ALOX15)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific inhibitor Alox15-IN-2 is limited. This guide provides a comprehensive overview of its known inhibitory activity and the broader context of ALOX15 inhibition. The experimental protocols detailed below are generalized methodologies for assessing ALOX15 activity and inhibition and are not specific to this compound.
Introduction
Arachidonate 15-lipoxygenase (ALOX15) is a lipid-peroxidizing enzyme that plays a crucial role in various physiological and pathological processes. It catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, to produce bioactive lipid mediators. These products are implicated in the regulation of inflammation, cell proliferation, and ferroptosis, a form of iron-dependent programmed cell death. The involvement of ALOX15 in conditions like cancer, inflammatory disorders, and neurodegenerative diseases has positioned it as a significant therapeutic target. This compound has emerged as a potent inhibitor of this enzyme, offering a valuable tool for studying its biological functions and for potential therapeutic development.
This compound: Known Inhibitory Activity
This compound has been identified as a potent inhibitor of both rabbit and human ALOX15. The available quantitative data on its inhibitory activity is summarized below.
| Inhibitor | Target Enzyme | Substrate | IC50 (µM) | Reference |
| This compound | Rabbit ALOX15 | Linoleic Acid | 1.55 | [1][2] |
| This compound | Human ALOX15 | Linoleic Acid / Arachidonic Acid | 2.79 | [1][2] |
Note: There is currently no publicly available data on the selectivity of this compound against other lipoxygenase isoforms (e.g., ALOX5, ALOX12) or cyclooxygenase (COX) enzymes.
ALOX15 Signaling Pathways
ALOX15 is a key enzyme in several signaling pathways, most notably in the regulation of ferroptosis and inflammation.
ALOX15 in Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. ALOX15 can initiate this process by directly oxygenating polyunsaturated fatty acids within cell membranes, leading to the accumulation of lipid hydroperoxides and subsequent cell death.
Experimental Protocols
The following sections detail generalized experimental protocols for assessing ALOX15 activity and inhibition. These are intended as a guide and may require optimization for specific experimental conditions.
In Vitro ALOX15 Inhibition Assay
This protocol describes a common method for measuring the inhibitory effect of a compound on ALOX15 activity using a spectrophotometric assay.
Materials:
-
Recombinant human or rabbit ALOX15
-
Linoleic acid or arachidonic acid (substrate)
-
Borate buffer (0.1 M, pH 9.0)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Prepare a reaction mixture containing borate buffer and the ALOX15 enzyme in each well of the microplate.
-
Add varying concentrations of the inhibitor (e.g., this compound) or vehicle (DMSO) to the wells.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Immediately measure the increase in absorbance at 234 nm over time. This absorbance change corresponds to the formation of the conjugated diene hydroperoxide product.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Assay for Lipid Peroxidation
This protocol outlines a method to assess the effect of an ALOX15 inhibitor on lipid peroxidation in a cellular context using a fluorescent dye.
Materials:
-
Cell line expressing ALOX15 (e.g., HT-22 neuronal cells)
-
Cell culture medium and supplements
-
Ferroptosis-inducing agent (e.g., RSL3 or erastin)
-
This compound
-
Lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.
-
Induce ferroptosis by adding a ferroptosis-inducing agent (e.g., RSL3).
-
At the end of the treatment period, wash the cells with PBS.
-
Load the cells with the lipid peroxidation sensor dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence of the cells using a fluorescence microscope or flow cytometer. An increase in the green fluorescence of C11-BODIPY indicates lipid peroxidation.
-
Quantify the fluorescence intensity to determine the effect of this compound on lipid peroxidation.
Conclusion
This compound is a valuable research tool for investigating the roles of ALOX15 in health and disease. Its potency against both rabbit and human ALOX15 makes it suitable for a range of in vitro studies. However, the lack of comprehensive selectivity data necessitates careful interpretation of results, and further characterization of its off-target effects is warranted. The generalized protocols provided in this guide offer a starting point for researchers to design and implement experiments aimed at further elucidating the biological functions of ALOX15 and the therapeutic potential of its inhibitors. As research in this field progresses, a more detailed understanding of the pharmacological profile of this compound is anticipated.
References
The Structure-Activity Relationship of Alox15 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonate 15-lipoxygenase (Alox15), an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids like arachidonic and linoleic acid, is a critical player in a variety of physiological and pathological processes.[1][2] Its metabolites are implicated in inflammation, oxidative stress, and ferroptosis, making Alox15 a compelling target for therapeutic intervention in diseases such as atherosclerosis, diabetes, neurodegenerative disorders, and certain cancers.[3][4][5] The development of potent and selective Alox15 inhibitors is a key focus in medicinal chemistry.[6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of several classes of Alox15 inhibitors, details key experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.
Core Scaffold Analysis and Structure-Activity Relationships
The exploration of Alox15 inhibitors has led to the identification of several promising chemical scaffolds. Understanding the SAR for these scaffolds is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Imidazole-Based Inhibitors of 15-LOX-2 (ALOX15B)
A notable class of inhibitors for the human epithelial isoform, 15-lipoxygenase-2 (h15-LOX-2 or ALOX15B), features a central imidazole ring.[3] These compounds are structurally distinct from previous inhibitors and exhibit significant potency.[3] The core scaffold consists of an imidazole ring substituted at the 1-position with a phenyl moiety and at the 2-position with a benzylthio moiety.[3]
A limited SAR study on this series focused on modifications at the para-position of the benzylthio group, revealing the influence of electronic and steric factors on inhibitory activity.[3]
Table 1: SAR of Imidazole-Based h15-LOX-2 Inhibitors
| Compound ID | para-Substituent on Benzylthio Moiety | Rationale for Modification |
| MLS000327069 | Trifluoromethyl (-CF3) | Investigating the effect of a strong electron-withdrawing group. |
| MLS000327186 | Bromo (-Br) | Exploring the impact of a halogen with both steric bulk and electronegativity. |
| MLS000327206 | (Substituent not specified in snippet) | Further exploration of steric and electronic effects at this position. |
Quantitative activity data (e.g., IC50 values) for these specific analogs were not available in the provided search results, but the study highlighted the importance of substitution at this position for activity. These inhibitors were found to be highly selective, with a 50-fold greater selectivity for ALOX15B over ALOX5, ALOX12, ALOX15, COX-1, and COX-2.[7]
Natural Product Inhibitors of 15-LOX
Virtual screening of compounds from Chinese herbal medicine has identified several natural products as potent 15-LOX inhibitors.[8] Licochalcone B and eriodictyol, in particular, have been confirmed as inhibitors of the 15-LOX enzyme.[8]
Table 2: Activity of Natural Product 15-LOX Inhibitors
| Compound | IC50 (µM) |
| Licochalcone B | 9.67[8] |
| Eriodictyol | 18.99[8] |
Molecular dynamics and binding free energy analysis suggest that these compounds interact with key amino acid residues in the 15-LOX active site, including Thr412, Arg415, Val420, Thr429, Ile602, and Trp606.[8]
Virtually Screened h15-LOX-2 Inhibitors
A virtual screening campaign utilizing shape-based matching and docking identified a series of novel h15-LOX-2 inhibitors.[9] These compounds primarily engage with the highly lipophilic active site of the enzyme through hydrophobic interactions.[9] Key residues forming this hydrophobic cavity include Ala-188, Leu-374, Ile-412, Leu-415, Leu-420, Ala-416, Val-426, Leu-605, Ala-606, Leu-609, and Leu-610.[9]
Table 3: Activity of Virtually Screened h15-LOX-2 Inhibitors
| Compound ID | IC50 (µM) |
| Compound 10 | 26.9 ± 1.0[9] |
| Compound 13 | 25.0 ± 1.1[9] |
Several other compounds in this series showed inhibitory activity but their IC50 values could not be determined due to limited solubility.[9] This highlights the critical importance of physicochemical properties in drug design.
Signaling Pathways and Experimental Workflows
Alox15 Signaling Pathway
Alox15 enzymes metabolize polyunsaturated fatty acids to generate bioactive lipid mediators that can have both pro-inflammatory and pro-resolving effects.[1][5] The specific products and their downstream effects depend on the substrate and the cellular context.
Caption: Alox15 metabolizes PUFAs to produce mediators with dual roles in inflammation.
Experimental Workflow for Alox15 Inhibitor SAR Studies
The discovery and optimization of Alox15 inhibitors typically follow a structured workflow, beginning with hit identification and progressing through comprehensive characterization.
References
- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Arachidonic Acid 15-Lipoxygenase Inhibitors Based on the Bayesian Classifier Model and Computer-Aided High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on the relationship between Arachidonic acid 15-Lipoxygenase (ALOX15) and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Alox15 Inhibitor Research [cidopark.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of natural 15-LOX small molecule inhibitors from Chinese herbal medicine using virtual Screening, biological evaluation and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Alox15 as a Validated Target in Ferroptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the validation of Arachidonate 15-Lipoxygenase (Alox15) as a therapeutic target in ferroptosis. Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has been implicated in a growing number of pathologies, making the identification of key regulators like Alox15 a critical area of research for drug development. This document summarizes the key findings, presents quantitative data from relevant studies, details experimental protocols for target validation, and provides visual representations of the associated signaling pathways.
Core Concepts in Alox15-Mediated Ferroptosis
Alox15 is a lipid-peroxidizing enzyme that plays a crucial role in the execution phase of ferroptosis. Its primary function in this context is the oxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to the accumulation of lipid hydroperoxides and subsequent cell death. The validation of Alox15 as a ferroptosis target stems from consistent observations across multiple disease models where its expression is upregulated and its inhibition, either genetically or pharmacologically, confers protection against ferroptotic cell death.
Quantitative Data on Alox15 Target Validation
The following tables summarize key quantitative data from studies validating Alox15 as a target in ferroptosis. These data highlight the effects of Alox15 modulation on markers of ferroptosis and cell viability in various experimental models.
| Model System | Intervention | Key Biomarker | Observed Effect | Reference |
| Myocardial Ischemia-Reperfusion (Mouse Model) | Myocardial-specific knockout of Alox15 | Cardiac function | Alleviated I/R injury and restored cardiac function | [1] |
| Cardiomyocytes (in vitro) | Overexpression of Alox15 | GPX4 expression | Aggravated the decrease in GPX4 expression caused by Hypoxia/Reoxygenation | [1] |
| Cardiomyocytes (in vitro) | ML351 (Alox15 inhibitor) | Cell viability (RSL3-induced ferroptosis) | Reversed the decrease in cell viability | [1] |
| Allergic Airway Inflammation (Mouse Model) | HDM/LPS-induced | Alox15 expression | Upregulation of Alox15 | [2] |
| 16HBE cells (in vitro) | Silencing of Alox15 | HDM/LPS-induced ferroptosis | Markedly decreased ferroptosis | [2] |
| Skeletal Muscle Contusion (Rat Model) | SAT1 knockdown | Alox15 expression | Significantly inhibited Alox15 expression | [3] |
| Cerebral Ischemia-Reperfusion (Mouse and cell models) | Silencing of Alox15 | GPX4 expression | Upregulated GPX4 expression | [4] |
| Doxorubicin-Induced Cardiotoxicity (Mouse and H9C2 cells) | Inhibition or silencing of Alox15 | Lipid peroxidation and ferroptosis | Ameliorated lipid peroxidation and ferroptosis | [5] |
| Hepatic Stellate Cells (in vitro) | Dihydrotanshinone I (DHI) | Alox15 expression | Elevation of Alox15 | [6] |
| Hepatic Stellate Cells (in vitro) | Loss of Alox15 | DHI-induced ferroptosis | Inhibited DHI-induced ferroptosis | [6] |
Signaling Pathways Involving Alox15 in Ferroptosis
The following diagrams illustrate the key signaling pathways where Alox15 has been implicated in the induction of ferroptosis.
Experimental Protocols for Alox15 Target Validation in Ferroptosis
The following are generalized protocols for key experiments used to validate Alox15 as a target in ferroptosis. These should be adapted based on the specific cell type or animal model.
Induction of Ferroptosis in vitro
Objective: To induce ferroptosis in a cell culture model to test the efficacy of Alox15 inhibition.
Materials:
-
Cell line of interest (e.g., HT1080, BJeLR, or primary cells)
-
Cell culture medium and supplements
-
Ferroptosis inducers: Erastin or RSL3
-
Alox15 inhibitor (e.g., this compound, ML351)
-
Ferroptosis inhibitor (positive control, e.g., Ferrostatin-1)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo, MTT)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treat the cells with the Alox15 inhibitor or Ferrostatin-1 at various concentrations for 1-2 hours.
-
Induce ferroptosis by adding Erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM) to the appropriate wells. Include vehicle-treated wells as a negative control.
-
Incubate the plate for a time course determined by the cell line's sensitivity to the inducer (typically 12-24 hours).
-
Measure cell viability using a standard assay according to the manufacturer's instructions.
Measurement of Lipid Peroxidation
Objective: To quantify the extent of lipid peroxidation, a key hallmark of ferroptosis, following Alox15 modulation.
Materials:
-
Cells treated as described in Protocol 1
-
Lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591)
-
Flow cytometer or fluorescence microscope
-
Phosphate-buffered saline (PBS)
Protocol:
-
Following treatment with the ferroptosis inducer and Alox15 inhibitor, harvest the cells.
-
Wash the cells with PBS.
-
Stain the cells with C11-BODIPY 581/591 (e.g., 2 µM) for 30 minutes at 37°C, protected from light.
-
Wash the cells again with PBS.
-
Analyze the cells by flow cytometry or visualize them using a fluorescence microscope. A shift in the fluorescence emission from red to green indicates lipid peroxidation.
Western Blot Analysis of Alox15 and GPX4
Objective: To determine the protein expression levels of Alox15 and the key ferroptosis regulator, GPX4.
Materials:
-
Cell lysates from treated cells
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Alox15, GPX4, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells and determine the protein concentration of each sample.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Model of Alox15 Target Validation
Objective: To assess the therapeutic potential of Alox15 inhibition in a relevant animal model of a disease where ferroptosis is implicated.
Materials:
-
Animal model (e.g., mouse model of ischemia-reperfusion injury)
-
Alox15 inhibitor formulated for in vivo use
-
Vehicle control
-
Surgical and animal handling equipment
-
Methods for assessing disease-specific outcomes (e.g., infarct size measurement, functional assessments)
-
Tissue collection and processing reagents for histology and molecular analysis
Protocol:
-
Acclimate the animals to the experimental conditions.
-
Administer the Alox15 inhibitor or vehicle to the animals according to the desired dosing regimen and route of administration.
-
Induce the disease pathology (e.g., ligate the left anterior descending coronary artery for a myocardial infarction model).
-
At a predetermined endpoint, assess the relevant physiological and behavioral outcomes.
-
Euthanize the animals and collect tissues of interest.
-
Perform histological analysis (e.g., H&E staining, TUNEL staining for cell death) and molecular analysis (e.g., Western blot for Alox15 and ferroptosis markers, lipid peroxidation assays on tissue homogenates).
Conclusion
The body of evidence strongly supports the role of Alox15 as a critical mediator of ferroptosis in a variety of pathological conditions. The upregulation of Alox15 in diseased tissues and the protective effects observed upon its inhibition provide a solid foundation for its validation as a therapeutic target. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting Alox15 in ferroptosis-driven diseases. Future work should continue to explore the nuances of Alox15 regulation and the development of potent and specific inhibitors for clinical translation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Identifying ALOX15-initiated lipid peroxidation increases susceptibility to ferroptosis in asthma epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAT1/ALOX15 Signaling Pathway Is Involved in Ferroptosis After Skeletal Muscle Contusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ALOX15 Modulates Ferroptosis via the Reactive Oxygen Species-Mediated MAPK Pathway in Doxorubicin-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ALOX15-Driven Ferroptosis: The key target in Dihydrotanshinone I's epigenetic Battle in hepatic stellate cells against liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Role of Alox15-IN-2 in Lipid Peroxidation
This technical guide provides a comprehensive overview of the role of Arachidonate 15-lipoxygenase (Alox15) in lipid peroxidation and the utility of this compound as a specific inhibitor for studying and potentially modulating this process. The guide delves into the molecular mechanisms, signaling pathways, experimental methodologies, and quantitative data related to Alox15-mediated lipid peroxidation and its inhibition.
Introduction: Alox15 and the Genesis of Lipid Peroxidation
Arachidonate 15-lipoxygenase (Alox15) is a member of the lipoxygenase family of non-heme iron-containing dioxygenases.[1][2][3] These enzymes play a crucial role in cellular physiology and pathology by catalyzing the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs) such as linoleic acid (LA) and arachidonic acid (AA).[1][4] This enzymatic action is a primary route for the initiation of lipid peroxidation, a chain reaction of oxidative degradation of lipids. Lipid peroxidation leads to the formation of lipid hydroperoxides and other reactive species, which can damage cellular components and trigger specific cell death pathways, most notably ferroptosis.[1][5][6]
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][6][7] Alox15 has been identified as a key player in promoting ferroptosis by generating the initial lipid hydroperoxides in cellular membranes.[1][8][9] Consequently, inhibitors of Alox15 are invaluable tools for dissecting the mechanisms of lipid peroxidation and ferroptosis, and they hold therapeutic potential for diseases driven by these processes.
This compound is a potent and specific inhibitor of Alox15, targeting its linoleate oxygenase activity.[10] This guide will explore the function of Alox15, its role in signaling pathways leading to lipid peroxidation, and how this compound can be employed to investigate and inhibit these phenomena.
The Biochemical Role of Alox15 in Initiating Lipid Peroxidation
Alox15 catalyzes the dioxygenation of PUFAs at specific carbon atoms. In humans, Alox15 predominantly converts arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) and, to a lesser extent, 12(S)-HpETE.[11][12] Linoleic acid is metabolized to 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HPODE).[4] These lipid hydroperoxides (LOOH) are the primary products of Alox15 activity and serve as the seeds for the propagation of lipid peroxidation.
The process unfolds as follows:
-
Enzymatic Initiation : Alox15 abstracts a hydrogen atom from a PUFA, leading to the formation of a fatty acid radical.
-
Oxygen Insertion : Molecular oxygen is inserted into the fatty acid radical, forming a peroxyl radical.
-
Hydroperoxide Formation : The peroxyl radical abstracts a hydrogen atom from another molecule, resulting in the formation of a lipid hydroperoxide (LOOH) and a new radical, thus propagating the chain reaction.
These Alox15-generated hydroperoxides can be further metabolized or can decompose in the presence of iron to generate highly reactive lipid alkoxyl and peroxyl radicals, which drive the non-enzymatic phase of lipid peroxidation, leading to widespread membrane damage and cellular dysfunction.
This compound: A Potent Chemical Probe for Alox15 Activity
This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of Alox15. Its primary utility lies in its ability to block the initial, rate-limiting step of Alox15-mediated lipid peroxidation.
Quantitative Data on this compound Inhibition
The potency of this compound has been quantified through IC50 measurements, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Enzyme Ortholog | Substrate | IC50 (µM) |
| Rabbit Alox15 | Linoleic Acid | 1.55 |
| Human Alox15 | Arachidonic Acid | 2.79 |
| Table 1: Inhibitory potency of this compound against Alox15 orthologs. Data sourced from MedchemExpress.[10] |
Effects of Alox15 Inhibition on Cellular Processes
Inhibition of Alox15 by specific inhibitors has been shown to have significant protective effects against oxidative stress and ferroptotic cell death in various experimental models. While specific quantitative data for this compound is emerging, studies using other well-characterized Alox15 inhibitors provide a strong indication of its expected effects.
| Inhibitor | Cell/Model System | Effect | Reference |
| PD146176 | Human Spermatozoa | Attenuated ROS production, lipid peroxidation, and 4HNE generation. | [5] |
| ML351 | Cardiomyocytes | Reversed RSL3-induced decrease in cell viability. | [13] |
| Alox15 Silencing | HT1080 Cancer Cells | Significantly decreased erastin- and RSL3-induced ferroptotic cell death. | [1][8][14] |
| Alox15 Inhibition | Doxorubicin-treated H9C2 cells | Ameliorated lipid peroxidation and ferroptosis. | [6] |
| Table 2: Representative effects of Alox15 inhibition on markers of lipid peroxidation and cell viability. |
Signaling Pathways Involving Alox15-Mediated Lipid Peroxidation
Alox15 is implicated in several signaling cascades that culminate in lipid peroxidation and subsequent cellular responses, including ferroptosis and inflammation.
The Central Role of Alox15 in the Ferroptosis Pathway
Ferroptosis is critically dependent on the accumulation of lipid peroxides. The canonical pathway involves the failure of the glutathione peroxidase 4 (GPX4) antioxidant system, which is responsible for detoxifying lipid hydroperoxides. Alox15 acts as a key initiator in this pathway by providing the initial lipid hydroperoxide substrates that overwhelm the GPX4 system, especially when it is compromised by ferroptosis-inducing agents like erastin or RSL3.[1][4] By inhibiting Alox15, this compound effectively cuts off the supply of these initiating molecules, thereby preventing the execution of ferroptosis.[4]
Alox15, Reactive Oxygen Species, and the MAPK Signaling Pathway
Recent studies have uncovered a link between Alox15, ROS, and the mitogen-activated protein kinase (MAPK) signaling pathway in the context of ferroptosis.[6] Alox15 activity can lead to an increase in cellular ROS levels, which in turn can activate MAPK signaling cascades (e.g., p38, JNK, ERK).[6][12] The activation of these pathways can further contribute to the cellular damage and death observed during ferroptosis. This compound, by blocking the initial enzymatic activity of Alox15, can prevent the ROS-mediated activation of this downstream signaling pathway.
Experimental Protocols for Studying this compound Effects
To facilitate research in this area, detailed protocols for key experiments are provided below.
Protocol for Cell Viability Assay
This protocol is designed to assess the protective effect of this compound against ferroptosis-induced cell death.
-
Cell Culture : Plate cells (e.g., HT1080 or H9C2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Pre-treatment : Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Induction of Ferroptosis : Add a ferroptosis inducer, such as RSL3 (e.g., 1 µM) or erastin (e.g., 10 µM), to the appropriate wells. Include control wells with vehicle only, this compound only, and inducer only.
-
Incubation : Incubate the plate for a predetermined time (e.g., 12-24 hours) at 37°C and 5% CO2.
-
Viability Measurement : Measure cell viability using a standard method such as the MTT assay or a commercial kit like CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis : Normalize the viability of treated cells to the vehicle-treated control cells and plot the results to determine the dose-dependent protective effect of this compound.
Protocol for Measurement of Lipid Peroxidation
This protocol uses the fluorescent probe C11-BODIPY™ 581/591 to quantify lipid peroxidation.
-
Cell Culture and Treatment : Culture and treat cells with this compound and a ferroptosis inducer as described in the cell viability protocol.
-
Probe Loading : Two hours before the end of the treatment period, add C11-BODIPY™ 581/591 (e.g., at a final concentration of 2 µM) to the cell culture medium and incubate at 37°C.
-
Cell Harvesting : Gently wash the cells with PBS and harvest them by trypsinization.
-
Flow Cytometry : Resuspend the cells in PBS and analyze them immediately using a flow cytometer. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.
-
Data Analysis : Quantify the level of lipid peroxidation by measuring the increase in green fluorescence intensity. Compare the fluorescence in cells treated with the ferroptosis inducer with and without this compound.
Protocol for Ex Vivo Alox15 Activity Assay
This protocol is adapted from studies on mouse models and can be used to measure Alox15 activity in tissue homogenates.[15][16]
-
Tissue Preparation : Homogenize fresh or frozen tissue (e.g., peritoneal macrophages, spleen) in cold PBS.[15]
-
Centrifugation : Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to obtain a clear supernatant.
-
Enzyme Reaction : Incubate a defined amount of the supernatant with arachidonic acid (e.g., 100 µM) in PBS at 37°C for 10-20 minutes.
-
Reaction Termination and Extraction : Stop the reaction by adding an organic solvent (e.g., methanol) and an internal standard. Extract the lipid products using solid-phase extraction columns.
-
RP-HPLC Analysis : Analyze the extracted products by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify the Alox15 products (e.g., 15-HETE and 12-HETE).[16]
-
Data Analysis : Calculate the amount of product formed per unit of time and protein to determine the specific activity of Alox15. Compare the activity in samples from different experimental conditions.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based model of ferroptosis.
Conclusion and Future Directions
Alox15 plays a well-documented and critical role in the initiation of lipid peroxidation, a process central to oxidative stress and ferroptotic cell death. The development of potent and specific inhibitors, such as this compound, provides the scientific community with essential tools to probe the intricate details of these pathways. The data and protocols presented in this guide highlight the utility of this compound in elucidating the function of Alox15 and its downstream consequences.
For drug development professionals, the targeted inhibition of Alox15 represents a promising therapeutic strategy for a range of pathologies where lipid peroxidation is a key driver, including neurodegenerative diseases, cardiovascular conditions, and certain types of cancer. Future research should focus on further characterizing the in vivo efficacy and safety profile of this compound and similar compounds, with the ultimate goal of translating these findings into novel therapies for human diseases.
References
- 1. Lipoxygenase‐mediated generation of lipid peroxides enhances ferroptosis induced by erastin and RSL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on the relationship between Arachidonic acid 15-Lipoxygenase (ALOX15) and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of arachidonate 15-lipoxygenase protects human spermatozoa against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ALOX15 Modulates Ferroptosis via the Reactive Oxygen Species-Mediated MAPK Pathway in Doxorubicin-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peerj.com [peerj.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ALOX15 - Wikipedia [en.wikipedia.org]
- 12. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Functional humanization of 15-lipoxygenase-1 (Alox15) protects mice from dextran sodium sulfate induced intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Male Knock-in Mice Expressing an Arachidonic Acid Lipoxygenase 15B (Alox15B) with Humanized Reaction Specificity Are Prematurely Growth Arrested When Aging - PMC [pmc.ncbi.nlm.nih.gov]
Probing Inflammatory Pathways: A Technical Guide to the Application of Alox15 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonate 15-lipoxygenase (Alox15), an enzyme central to the metabolism of polyunsaturated fatty acids, has emerged as a critical regulator in a spectrum of inflammatory diseases. Its enzymatic activity yields a variety of bioactive lipid mediators, including hydroxyeicosatetraenoic acids (HETEs) and specialized pro-resolving mediators (SPMs) like lipoxins and resolvins. The dual nature of Alox15's products, which can be both pro- and anti-inflammatory depending on the context, makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the investigation of Alox15 in inflammatory models, with a focus on the application of selective inhibitors to dissect its role in pathological processes. Due to the limited public information on a specific inhibitor designated "Alox15-IN-2," this guide will focus on well-characterized inhibitors, such as ML351 and PD146176, as illustrative examples for designing and interpreting studies in this field.
Alox15 Signaling in Inflammation
Alox15 exerts its influence on inflammatory cascades through multiple signaling pathways. Its products can modulate the activity of key transcription factors such as NF-κB and STAT3, which are pivotal in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1] Furthermore, Alox15-derived lipids can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are known to regulate inflammation.[2] The balance between the production of pro-inflammatory leukotrienes and pro-resolving lipoxins and resolvins is a critical determinant of the inflammatory outcome.[2] Inhibition of Alox15 can therefore shift this balance, offering a strategy to dampen excessive inflammation.
Quantitative Data on Alox15 Inhibitors
The following tables summarize key quantitative data for the selective Alox15 inhibitors ML351 and PD146176, derived from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Alox15 Inhibitors
| Inhibitor | Assay System | Target | IC50 | Reference |
| ML351 | Enzyme Assay | Human 15-LOX-1 | 200 nM | [3] |
| PD146176 | Enzyme Assay | Rabbit 12/15-LOX | 810 nM | [4] |
Table 2: In Vivo and Ex Vivo Effects of Alox15 Inhibitors
| Inhibitor | Model System | Dose/Concentration | Effect | Reference |
| ML351 | Non-obese diabetic (NOD) mice | 24 mg/kg, i.p., daily for 2 weeks | Improved glycemic control and reduced insulitis | [3] |
| ML351 | Mouse islets (in vitro) | 10-50 µM | Protected against cytokine-induced dysfunction | [1] |
| PD146176 | Human myogenic cells (in vitro) | 10-20 µM | Impaired cell differentiation | [5] |
| PD146176 | Human endothelial cells (in vitro) | 20 µM | Stimulated total LOX and COX products, reduced CYP products | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of studies involving Alox15 inhibitors. Below are representative protocols for in vivo and in vitro experiments.
In Vivo Model: Streptozotocin (STZ)-Induced Type 1 Diabetes in Mice
This model is used to investigate the role of Alox15 in the inflammatory processes leading to beta-cell destruction.
Protocol:
-
Animal Model: Utilize male C57BL/6J mice, 8-10 weeks old.
-
Grouping: Randomly assign mice to a vehicle control group and an ML351 treatment group.
-
Diabetes Induction: Administer multiple low doses of STZ (e.g., 40 mg/kg) intraperitoneally (i.p.) for five consecutive days to induce insulitis and beta-cell damage.
-
Inhibitor Administration: Concurrently with STZ administration, begin daily i.p. injections of ML351 (e.g., 24 mg/kg) or vehicle.[3]
-
Monitoring: Monitor blood glucose levels and body weight regularly.
-
Outcome Measures: Assess beta-cell mass by insulin staining, quantify oxidative stress markers (e.g., nuclear Nrf2), and evaluate the infiltration of inflammatory cells (e.g., macrophages) in the islets.[7]
In Vitro Model: Cytokine-Induced Islet Dysfunction
This model allows for the direct investigation of the protective effects of Alox15 inhibitors on pancreatic islets under inflammatory stress.
Protocol:
-
Islet Isolation: Isolate pancreatic islets from mice or humans using standard collagenase digestion methods.
-
Cell Culture: Culture the isolated islets in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Pre-incubate islets with the Alox15 inhibitor (e.g., ML351 at 10-50 µM) for a specified period (e.g., 1-2 hours) before stimulating with a cocktail of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, and IFN-γ).[1]
-
Functional Assays:
-
Glucose-Stimulated Insulin Secretion (GSIS): Assess islet function by measuring insulin secretion in response to low and high glucose concentrations.[3]
-
Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels using fluorescent probes (e.g., DCF-DA).[1]
-
Cell Viability/Apoptosis: Evaluate cell death using assays such as TUNEL or caspase activity assays.
-
-
Molecular Analysis: Analyze changes in gene and protein expression of key inflammatory and stress-response markers.
Conclusion
The investigation of Alox15 in inflammatory models through the use of selective inhibitors is a rapidly evolving field with significant therapeutic potential. While the originally requested "this compound" remains elusive in the public domain, well-documented inhibitors like ML351 and PD146176 provide valuable tools to probe the intricate roles of Alox15 in inflammation. The data and protocols presented in this guide offer a framework for researchers to design and execute robust experiments aimed at understanding and ultimately targeting the Alox15 pathway in a variety of inflammatory disorders. Careful consideration of inhibitor selectivity, experimental model relevance, and a multi-faceted analytical approach will be paramount to advancing our knowledge and developing novel anti-inflammatory therapies.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. ALOX15 as a Suppressor of Inflammation and Cancer: Lost in the Link - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PD146176 affects human EA.hy926 endothelial cell function by differentially modulating oxylipin production of LOX, COX and CYP epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Alox15-IN-2: A Technical Guide for Investigating Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonate 15-lipoxygenase (Alox15), also known as 12/15-lipoxygenase (12/15-LOX), is a lipid-peroxidizing enzyme implicated in the pathophysiology of a range of human diseases, including neurodegenerative disorders.[1] Alox15 catalyzes the oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic acid (LA) and arachidonic acid (AA), to generate bioactive lipid mediators.[2] This enzymatic activity is a critical driver of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, which is increasingly recognized as a key mechanism in neuronal cell death associated with Alzheimer's disease, Parkinson's disease, and stroke.[3][4]
Alox15-IN-2 is a potent and selective inhibitor of Alox15, offering a valuable chemical tool to probe the role of this enzyme in the progression of neurodegenerative diseases. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in research settings.
This compound: A Potent Inhibitor of Alox15
This compound is a small molecule inhibitor that targets the linoleate oxygenase activity of Alox15.[2] Its inhibitory effects have been quantified against both rabbit and human Alox15 orthologs.
Quantitative Data: Inhibitory Activity of this compound
| Target | Substrate | IC50 (μM) | Reference |
| Rabbit Alox15 | Linoleic Acid (LA) | 1.55 | [2] |
| Human Alox15 | Arachidonic Acid (AA) | 2.79 | [2] |
Table 1: Summary of this compound Inhibitory Potency. This table presents the half-maximal inhibitory concentration (IC50) values of this compound against Alox15 from different species and with different substrates.
Alox15 Signaling in Neurodegeneration: The Ferroptosis Pathway
Alox15 plays a central role in the execution of ferroptosis in neuronal cells. The signaling cascade initiated by Alox15 activation leads to lipid peroxidation and, ultimately, cell death. Understanding this pathway is crucial for designing experiments to investigate the therapeutic potential of Alox15 inhibitors.
Caption: Alox15-mediated ferroptosis pathway in a neuron.
Experimental Protocols for Studying this compound in Neurodegenerative Disease Models
While specific protocols for this compound in neurodegeneration models are not yet widely published, its mechanism of action is analogous to other well-characterized Alox15 inhibitors like ML351 and baicalein.[3][5] The following protocols are adapted from studies using these inhibitors and can be readily modified for this compound.
In Vitro Model: Induction of Ferroptosis in Neuronal Cells
This protocol describes how to induce ferroptosis in a neuronal cell line (e.g., HT22 or SH-SY5Y) and assess the protective effects of this compound.
Materials:
-
Neuronal cell line (e.g., HT22 mouse hippocampal cells)
-
Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin/streptomycin)
-
This compound
-
Ferroptosis inducer (e.g., erastin or RSL3)
-
Reagents for cell viability assay (e.g., MTT or CellTiter-Glo)
-
Reagents for lipid peroxidation assay (e.g., C11-BODIPY 581/591)
-
Reagents for western blotting (antibodies against Alox15, GPX4, and a loading control)
Procedure:
-
Cell Culture: Plate neuronal cells in appropriate culture vessels and allow them to adhere overnight.
-
Pre-treatment with this compound: Treat the cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) for 1-2 hours prior to inducing ferroptosis. Include a vehicle control (e.g., DMSO).
-
Induction of Ferroptosis: Add a known ferroptosis inducer (e.g., 10 µM erastin or 1 µM RSL3) to the culture medium.
-
Incubation: Incubate the cells for a predetermined time (e.g., 12-24 hours).
-
Assessment of Cell Viability: Measure cell viability using a standard assay like MTT according to the manufacturer's instructions.
-
Measurement of Lipid Peroxidation: Stain cells with C11-BODIPY 581/591 and analyze by flow cytometry or fluorescence microscopy to quantify lipid reactive oxygen species (ROS).
-
Western Blot Analysis: Lyse the cells and perform western blotting to determine the protein levels of Alox15 and the key ferroptosis regulator, GPX4.
Caption: General experimental workflow for in vitro studies.
In Vivo Model: Mouse Model of Ischemic Stroke
This protocol provides a framework for evaluating the neuroprotective effects of this compound in a mouse model of transient middle cerebral artery occlusion (tMCAO), a common model for stroke research.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulated for in vivo administration (e.g., in DMSO and saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical equipment for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Homogenization buffer and ELISA kits for Alox15 and its metabolites (e.g., 12-HETE, 15-HETE)
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 10-50 mg/kg) at a specific time point relative to the ischemic insult (e.g., 30 minutes before or immediately after reperfusion).
-
Induction of Ischemia: Perform tMCAO surgery by occluding the middle cerebral artery with a filament for a defined period (e.g., 60 minutes).
-
Reperfusion: Remove the filament to allow for reperfusion.
-
Neurological Scoring: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the mice, and section the brains. Stain the brain slices with TTC to visualize the infarct area and calculate the infarct volume.
-
Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure the levels of Alox15 protein and its metabolites (12-HETE, 15-HETE) using ELISA or LC-MS/MS.
Conclusion
This compound represents a valuable pharmacological tool for elucidating the role of Alox15-mediated ferroptosis in the pathogenesis of neurodegenerative diseases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute experiments aimed at exploring the therapeutic potential of targeting Alox15 in conditions such as stroke, Alzheimer's disease, and other neurodegenerative disorders. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound will be crucial in advancing its potential as a lead compound for drug development.
References
- 1. Metabolismo | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of 12/15-LOX hyperactivation mitigates cognitive decline in a chronic cerebral hypoperfusion mouse model and in H2O2-induced HT22 cells: therapeutic effects of brozopine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Alox15-IN-2: A Technical Guide on its Role and Potential Impact on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arachidonate 15-lipoxygenase (ALOX15) is a lipid-metabolizing enzyme implicated in a dual, context-dependent role in cancer progression, acting as both a tumor suppressor and promoter. This complexity makes ALOX15 an intriguing target for therapeutic intervention. Alox15-IN-2 has emerged as a potent, allosteric inhibitor of ALOX15. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential impact on cancer cell proliferation based on the known functions of ALOX15 and findings with other ALOX15 inhibitors. Detailed experimental protocols for evaluating the effects of this compound and diagrams of relevant signaling pathways are included to facilitate further research in this area.
Introduction to ALOX15 in Cancer
Arachidonate 15-lipoxygenase (ALOX15), also known as 15-lipoxygenase-1 (15-LOX-1), is a member of the lipoxygenase family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid.[1] This enzymatic activity leads to the production of bioactive lipid mediators, including 12-hydroxyeicosatetraenoic acid (12-HETE) and 15-hydroxyeicosatetraenoic acid (15-HETE).[2]
The role of ALOX15 in cancer is multifaceted. In some cancers, such as colorectal, prostate, and lung cancer, ALOX15 expression is downregulated, and its restoration can inhibit tumor growth by promoting apoptosis and cell cycle arrest.[3][4] Conversely, in other contexts, ALOX15 and its metabolic products have been shown to promote angiogenesis and tumor progression.[5] This dual functionality underscores the importance of studying the specific roles of ALOX15 in different cancer types.
ALOX15 has also been identified as a key player in ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[6] By generating these lipid peroxides, ALOX15 can promote ferroptosis, a process that can be harnessed for cancer therapy.
This compound: A Potent Allosteric Inhibitor of ALOX15
This compound is a potent and selective inhibitor of ALOX15. It functions as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity.[7]
Quantitative Data
The inhibitory activity of this compound against rabbit and human ALOX15 orthologs has been quantified, with the following half-maximal inhibitory concentrations (IC50):
| Enzyme | Substrate | IC50 (µM) |
| Rabbit ALOX15 | Linoleic Acid (LA) | 1.55[8][9][10][11] |
| Human ALOX15 | Linoleic Acid (LA) | 1.55[8][9][10][11] |
| Rabbit ALOX15 | Arachidonic Acid (AA) | 2.79[8][9][10][11] |
| Human ALOX15 | Arachidonic Acid (AA) | 2.79[8][9][10][11] |
Potential Impact of this compound on Cancer Cell Proliferation
While direct studies on the effect of this compound on cancer cell proliferation are limited, the known functions of ALOX15 allow for informed hypotheses. Inhibition of ALOX15 by this compound could have dichotomous effects depending on the specific cancer and its reliance on ALOX15-mediated pathways.
-
Inhibition of Pro--tumorigenic Signaling: In cancers where ALOX15 promotes proliferation, this compound would be expected to have an anti-proliferative effect. ALOX15 has been shown to activate pro-survival signaling pathways such as NF-κB and STAT3.[3][12] By inhibiting ALOX15, this compound could downregulate these pathways, leading to decreased cancer cell growth and survival.
-
Modulation of Ferroptosis: Given the role of ALOX15 in promoting ferroptosis, this compound could potentially inhibit this form of cell death. This could be detrimental in therapeutic strategies aiming to induce ferroptosis in cancer cells. However, in contexts where ferroptosis contributes to unwanted cell death, this compound could be protective.
-
Impact on the Tumor Microenvironment: ALOX15 and its products can influence the tumor microenvironment, including immune cell function and angiogenesis. Inhibition by this compound could therefore alter the tumor landscape, with consequences for tumor growth and metastasis.
Further experimental validation is crucial to elucidate the precise effects of this compound on different cancer cell types.
Signaling Pathways
The following diagram illustrates the potential downstream signaling pathways affected by the inhibition of ALOX15.
References
- 1. Frontiers | Arachidonate 15-lipoxygenase-mediated production of Resolvin D5n-3 DPA abrogates pancreatic stellate cell-induced cancer cell invasion [frontiersin.org]
- 2. Lipoxygenases at the Intersection of Infection and Carcinogenesis [mdpi.com]
- 3. ALOX15 as a Suppressor of Inflammation and Cancer: Lost in the Link - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. kumc.edu [kumc.edu]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Alox15-IN-2: A Technical Guide to a Chemical Probe for ALOX15 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonate 15-lipoxygenase (ALOX15), a key enzyme in the metabolism of polyunsaturated fatty acids, has been implicated in a variety of physiological and pathological processes, including inflammation, ferroptosis, and cancer. The development of selective chemical probes is crucial for elucidating the precise roles of ALOX15 in these complex biological systems. Alox15-IN-2 has emerged as a potent inhibitor of ALOX15, offering a valuable tool for researchers to investigate the functional consequences of ALOX15 inhibition. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols, and its application in studying ALOX15-mediated signaling pathways.
Biochemical Profile of this compound
This compound is a small molecule inhibitor that targets the enzymatic activity of ALOX15. Quantitative data on its inhibitory potency are summarized in the table below.
| Target Enzyme | Substrate | IC50 (µM) | Source |
| Rabbit ALOX15 | Linoleic Acid | 1.55 | [Vendor Data] |
| Human ALOX15 | Linoleic Acid | Not Specified | [Vendor Data] |
| Rabbit ALOX15 | Arachidonic Acid | 2.79 | [Vendor Data] |
| Human ALOX15 | Arachidonic Acid | Not Specified | [Vendor Data] |
Table 1: Inhibitory Potency of this compound
Note: Detailed selectivity data against other human ALOX isoforms (ALOX5, ALOX12, ALOX15B) are not currently available in the public domain and would require experimental determination.
ALOX15 Signaling Pathways
ALOX15 catalyzes the dioxygenation of polyunsaturated fatty acids, primarily arachidonic acid and linoleic acid, to produce bioactive lipid mediators. These products, such as 15-hydroxyeicosatetraenoic acid (15-HETE), can then modulate various downstream signaling cascades involved in inflammation and ferroptosis. This compound acts by directly inhibiting the catalytic activity of ALOX15, thereby blocking the production of these signaling lipids.
Pharmacokinetics of Alox15-IN-2: A Technical Overview for Researchers
Currently, there is a notable absence of publicly available preclinical data on the pharmacokinetics of Alox15-IN-2. Comprehensive studies detailing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its half-life, bioavailability, and clearance rates, have not been published in the scientific literature. This technical guide, therefore, aims to provide an in-depth overview of the known signaling pathways involving its target, Arachidonate 15-lipoxygenase (Alox15), to inform researchers on the potential biological consequences of its inhibition.
Alox15 Signaling Pathways: The Target of this compound
Alox15 is a crucial enzyme involved in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators that play significant roles in a variety of physiological and pathological processes. Understanding these pathways is essential for predicting the therapeutic effects and potential side effects of Alox15 inhibitors.
The Role of Alox15 in Ferroptosis
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. Alox15 has been identified as a key player in this pathway. The process involves the oxygenation of polyunsaturated fatty acids within cell membranes by Alox15, which generates lipid hydroperoxides. In the presence of iron, these hydroperoxides can initiate a chain reaction of lipid peroxidation, leading to extensive membrane damage and subsequent cell death.
Alox15 in Inflammatory Processes
Alox15 also plays a complex role in inflammation, with activities that can be both pro-inflammatory and anti-inflammatory depending on the context. One of its key functions is the production of specialized pro-resolving mediators (SPMs), such as lipoxins, which are critical for the resolution of inflammation. This involves the conversion of arachidonic acid to 15-hydroxyeicosatetraenoic acid (15-HETE), a precursor for lipoxin synthesis in conjunction with other enzymes like 5-lipoxygenase (5-LOX).
General Experimental Protocol for Preclinical Pharmacokinetic Studies
While specific protocols for this compound are unavailable, a standard approach for assessing the pharmacokinetics of a novel inhibitor in a preclinical setting, such as in rodents, would follow a general workflow.
A typical study would involve:
-
Formulation Development: Creating a suitable vehicle for the administration of this compound, ensuring its solubility and stability.
-
In Vivo Administration: Dosing laboratory animals (e.g., mice or rats) via relevant routes, such as intravenous (IV) for assessing systemic clearance and volume of distribution, and oral (PO) for determining oral bioavailability.
-
Biological Sampling: Collecting blood and/or tissue samples at predetermined time points post-administration.
-
Sample Preparation: Processing the collected samples to extract this compound from the biological matrix.
-
Bioanalytical Quantification: Utilizing a validated, sensitive, and specific analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), to accurately measure the concentration of this compound in the samples.
-
Pharmacokinetic Analysis: Using the concentration-time data to calculate key pharmacokinetic parameters, including half-life, maximum concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), clearance, and volume of distribution.
Future Directions
The development of Alox15 inhibitors like this compound holds therapeutic promise for diseases where Alox15 activity is implicated, such as certain cancers, inflammatory disorders, and conditions associated with ferroptosis. However, a thorough understanding of their pharmacokinetic properties is a critical and currently missing step in their preclinical development. Future research should prioritize conducting these essential in vivo studies to enable the translation of these promising inhibitors into clinical candidates.
The Role of Alox15 Inhibition in Specialized Pro-Resolving Mediator Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of inflammation is an active and highly regulated process orchestrated by a super-family of lipid-derived signaling molecules known as Specialized Pro-resolving Mediators (SPMs). These molecules, which include lipoxins, resolvins, protectins, and maresins, are critical for returning inflamed tissues to homeostasis and preventing the development of chronic inflammatory diseases. A key enzyme implicated in the biosynthesis of many of these SPMs is Arachidonate 15-Lipoxygenase (ALOX15). The targeted inhibition of ALOX15, therefore, presents a promising therapeutic strategy for modulating inflammatory responses. This technical guide provides an in-depth exploration of the role of ALOX15 in SPM biosynthesis, with a focus on the implications of its inhibition. While specific quantitative data on the direct impact of a singular inhibitor like "Alox15-IN-2" on the entire spectrum of SPM biosynthesis is not extensively available in the public domain, this guide will focus on the established pathways and the effects of well-characterized ALOX15 inhibitors.
ALOX15 and the Biosynthesis of Specialized Pro-Resolving Mediators
ALOX15 is a non-heme iron-containing dioxygenase that catalyzes the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs).[1] Its primary substrates include arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), the precursors to the major families of SPMs.[1][2] The expression of ALOX15 is prominent in immune cells such as eosinophils, reticulocytes, and macrophages, particularly those with an M2 or pro-resolving phenotype.[1][3]
Lipoxin Biosynthesis
Lipoxins are generated from arachidonic acid through the sequential action of lipoxygenases. One major pathway involves the conversion of AA to 15S-hydroperoxyeicosatetraenoic acid (15S-HpETE) by ALOX15.[4] This intermediate is then further metabolized by 5-lipoxygenase (ALOX5) in adjacent leukocytes, such as neutrophils, in a process known as transcellular biosynthesis, to generate Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4).[4]
Figure 1: Lipoxin Biosynthesis Pathway.
Resolvin, Protectin, and Maresin Biosynthesis
The biosynthesis of D-series resolvins, protectins, and maresins originates from docosahexaenoic acid (DHA). ALOX15 plays a crucial role in the initial oxygenation of DHA to 17S-hydroperoxy-DHA (17S-HpDHA), a key precursor for D-series resolvins and protectins.[2][5] Subsequent enzymatic steps involving ALOX5, ALOX12, and epoxide hydrolases lead to the formation of the various SPM species.[6][7][8]
Figure 2: SPM Biosynthesis from DHA.
Quantitative Data on ALOX15 Activity and Inhibition
While specific data for "this compound" is scarce, the following tables summarize known kinetic parameters for human ALOX enzymes involved in SPM biosynthesis and the inhibitory effects of other well-studied ALOX15 inhibitors on related inflammatory processes.
Table 1: Kinetic Parameters of Human Lipoxygenases in SPM Biosynthesis
| Enzyme | Substrate | Product | kcat/KM (s⁻¹µM⁻¹) | Reference |
| h15-LOX-1 | 14S-HpDHA | 13S,14S-epoxy-DHA | 0.11 ± 0.006 | [9] |
| h12-LOX | 14S-HpDHA | 13S,14S-epoxy-DHA | 0.0024 ± 0.0002 | [9] |
Table 2: Effects of ALOX15 Inhibitors on Inflammatory Responses
| Inhibitor | Cell Type/Model | Effect | Concentration | Reference |
| PD146176 | Human Lung Macrophages | Reduced release of LPS and Th2 cytokine-induced chemokines. | 10 µM | [10] |
| ML351 | Human Lung Macrophages | Reduced release of LPS and Th2 cytokine-induced chemokines. | 10 µM | [10] |
Note: The lack of specific IC50 values for the inhibition of individual SPM biosynthesis pathways by these inhibitors highlights a significant area for future research.
Experimental Protocols
General Experimental Workflow for Studying ALOX15 Inhibition
The following diagram outlines a typical workflow for investigating the impact of an ALOX15 inhibitor on SPM biosynthesis in a cell-based model.
Figure 3: Experimental Workflow.
Detailed Methodology: Cell-Based Assay for SPM Biosynthesis
1. Cell Culture and Differentiation:
-
Culture human peripheral blood mononuclear cells (PBMCs) in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
Differentiate monocytes into macrophages over 7 days using M-CSF (50 ng/mL).
-
For M2 polarization, treat macrophages with IL-4 (20 ng/mL) for 48 hours prior to the experiment.
2. Inhibitor Treatment:
-
Pre-incubate macrophages with the ALOX15 inhibitor (e.g., PD146176 or ML351 at desired concentrations) or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.
3. Stimulation of SPM Biosynthesis:
-
Add the desired stimulus to the cells. Common stimuli include:
-
Calcium ionophore A23187 (1-5 µM) for 15-30 minutes.
-
Zymosan A (100 µg/mL) for 1-4 hours.
-
Exogenous PUFA substrates (e.g., AA or DHA at 10-20 µM) can be added concurrently with the stimulus.
-
4. Sample Collection and Extraction:
-
Centrifuge the cell culture plates to pellet the cells.
-
Collect the supernatant and add two volumes of ice-cold methanol containing an antioxidant like butylated hydroxytoluene (BHT) and internal standards (e.g., deuterated SPMs).
-
Perform solid-phase extraction (SPE) using C18 cartridges to isolate the lipid mediators.
Detailed Methodology: LC-MS/MS for SPM Quantification
1. Liquid Chromatography:
-
Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Employ a binary solvent system with a gradient elution.
-
Solvent A: Water/acetonitrile/acetic acid (e.g., 80:20:0.01, v/v/v)
-
Solvent B: Acetonitrile/isopropanol (e.g., 50:50, v/v)
-
-
Maintain a constant flow rate (e.g., 0.3 mL/min).
2. Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify specific SPMs based on their unique precursor-to-product ion transitions.
-
Develop a method with optimized MRM transitions for each SPM of interest and the corresponding internal standards.
3. Data Analysis:
-
Integrate the peak areas for each SPM and its corresponding internal standard.
-
Generate a standard curve using authentic SPM standards to quantify the concentration of each mediator in the samples.
Downstream Signaling Pathways Modulated by ALOX15 Inhibition
The inhibition of ALOX15 and the subsequent reduction in SPM biosynthesis can have profound effects on downstream signaling pathways that regulate inflammation. ALOX15 activity has been shown to suppress the pro-inflammatory transcription factors NF-κB and STAT3.[11] Therefore, inhibition of ALOX15 could potentially lead to an increase in the activity of these pathways, promoting a pro-inflammatory state. However, the net effect is complex and context-dependent, as ALOX15 can also produce pro-inflammatory mediators in certain settings.
Figure 4: ALOX15 Signaling Pathways.
Conclusion
ALOX15 is a pivotal enzyme in the intricate network of SPM biosynthesis, contributing to the production of key mediators that drive the resolution of inflammation. The targeted inhibition of ALOX15 offers a potential therapeutic avenue for a variety of inflammatory diseases. However, the development of specific and potent inhibitors, along with a comprehensive understanding of their precise effects on the entire SPM metabolome, is crucial for advancing this strategy. This technical guide provides a foundational understanding of the role of ALOX15, the methodologies to study its inhibition, and the downstream consequences, serving as a valuable resource for researchers and drug development professionals in this exciting field. Further research is warranted to elucidate the specific quantitative impact of inhibitors like this compound on the biosynthesis of the complete spectrum of specialized pro-resolving mediators.
References
- 1. ALOX15 - Wikipedia [en.wikipedia.org]
- 2. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipoxin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maresin biosynthesis and identification of maresin 2, a new anti-inflammatory and pro-resolving mediator from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional humanization of 15-lipoxygenase-1 (Alox15) protects mice from dextran sodium sulfate induced intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ALOX15 (arachidonate 15-lipoxygenase) recombinant solution in TBS Sigma [sigmaaldrich.com]
Preliminary In Vitro Evaluation of an ALOX15 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of a representative Arachidonate 15-Lipoxygenase (ALOX15) inhibitor. ALOX15 is a lipid-peroxidizing enzyme implicated in a range of physiological and pathological processes, including inflammation, ferroptosis, and airway diseases, making it a compelling target for therapeutic intervention.[1][2] This document outlines key experimental protocols, data presentation strategies, and the visualization of relevant signaling pathways to guide the initial assessment of novel ALOX15 inhibitors.
Quantitative Data on Representative ALOX15 Inhibitors
The inhibitory potential of a compound against ALOX15 is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of ALOX15 by 50%. The following table summarizes the IC50 values for several known ALOX15 inhibitors, providing a benchmark for the evaluation of new chemical entities.
| Inhibitor | Target | IC50 Value (µM) | Assay Type | Reference |
| PD-146176 | Rabbit 12/15-LOX | 0.81 | In vitro | [3] |
| ML351 | Human 12/15-LOX | 0.2 | In vitro | [3] |
| Licochalcone B | 15-LOX | 9.67 | Enzyme inhibition assay | [4] |
| Eriodictyol | 15-LOX | 18.99 | Enzyme inhibition assay | [4] |
| MLS000536924 | Human 15-LOX-2 | 3.1 | Biochemical assay | [5] |
Experimental Protocols
The in vitro evaluation of an ALOX15 inhibitor involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
Recombinant Human ALOX15 Enzymatic Inhibition Assay (UV-Spectrophotometric)
This assay directly measures the enzymatic activity of purified recombinant ALOX15 by monitoring the formation of its product, which absorbs light at a specific wavelength.
Materials:
-
Purified recombinant human ALOX15
-
Linoleic acid or arachidonic acid (substrate)[6]
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Test inhibitor compound
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., NDGA).[7]
-
Add the purified recombinant human ALOX15 enzyme to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product of the lipoxygenase reaction.[8]
-
Monitor the absorbance kinetically over a set period.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based ALOX15 Activity Assay
This assay measures the ability of an inhibitor to block ALOX15 activity within a cellular context. This can be achieved by quantifying the production of ALOX15-specific metabolites, such as 15-hydroxyeicosatetraenoic acid (15-HETE), using techniques like liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
A suitable cell line expressing ALOX15 (e.g., human airway epithelial cells, or HEK293 cells engineered to overexpress ALOX15).[5][9]
-
Cell culture medium and reagents
-
Test inhibitor compound
-
Arachidonic acid
-
Calcium ionophore (e.g., A23187)[5]
-
Reagents for cell lysis and protein quantification
-
LC-MS system for 15-HETE analysis
Procedure:
-
Culture the ALOX15-expressing cells in appropriate multi-well plates until they reach the desired confluency.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a specified time.
-
Stimulate the cells with arachidonic acid and a calcium ionophore to induce ALOX15 activity.[5]
-
After incubation, collect the cell supernatant or cell lysate.
-
Extract the lipid metabolites from the collected samples.
-
Quantify the amount of 15-HETE produced using a validated LC-MS method.
-
Normalize the 15-HETE levels to the total protein concentration in the cell lysates.
-
Determine the IC50 value by plotting the percentage of 15-HETE inhibition against the inhibitor concentration.
Western Blot Analysis for Downstream Signaling
To assess the impact of ALOX15 inhibition on downstream signaling pathways, the phosphorylation status of key proteins, such as ERK, can be evaluated by Western blotting.
Materials:
-
ALOX15-expressing cells
-
Test inhibitor compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat the ALOX15-expressing cells with the test inhibitor at various concentrations for a defined period.
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Visualization of a Key Signaling Pathway
The following diagram illustrates the ALOX15-mediated signaling pathway leading to the activation of ERK, a key regulator of cellular processes including inflammation.[10] Inhibition of ALOX15 is expected to attenuate this pathway.
Caption: ALOX15-ERK signaling pathway and point of inhibition.
References
- 1. A review on the relationship between Arachidonic acid 15-Lipoxygenase (ALOX15) and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of natural 15-LOX small molecule inhibitors from Chinese herbal medicine using virtual Screening, biological evaluation and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALOX15 - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Alox15-IN-2 in In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alox15 (Arachidonate 15-lipoxygenase) is a lipid-peroxidizing enzyme that plays a crucial role in various physiological and pathological processes, including inflammation, ferroptosis, and airway diseases.[1][2][3] It catalyzes the dioxygenation of polyunsaturated fatty acids like linoleic acid and arachidonic acid to produce bioactive lipid mediators.[3][4] Alox15-IN-2 is a potent inhibitor of the linoleate oxygenase activity of both rabbit and human Alox15, making it a valuable tool for studying the function of this enzyme and for potential therapeutic development.[5] These application notes provide detailed protocols for utilizing this compound in in vitro enzyme assays to determine its inhibitory efficacy and to study the Alox15 signaling pathway.
Data Presentation
The inhibitory activity of this compound against Alox15 is summarized in the table below. This data provides a reference for the expected potency of the inhibitor in in vitro assays.
| Enzyme Source | Substrate | IC50 (µM) |
| Rabbit Alox15 | Linoleic Acid | 1.55[5] |
| Human Alox15 | Arachidonic Acid | 2.79[5] |
Experimental Protocols
This section outlines a detailed methodology for an in vitro enzyme assay to evaluate the inhibitory effect of this compound on Alox15 activity. The protocol is adapted from established lipoxygenase assay procedures.[6][7]
Materials and Reagents:
-
Recombinant human or rabbit Alox15 enzyme
-
This compound
-
Linoleic acid or Arachidonic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Preparation of Reagents:
-
Borate Buffer (0.2 M, pH 9.0): Prepare by dissolving boric acid in water and adjusting the pH to 9.0 with sodium hydroxide.
-
Substrate Solution (250 µM): Dissolve linoleic acid or arachidonic acid in ethanol and then dilute with borate buffer to the final concentration. This solution should be prepared fresh daily.[7]
-
Enzyme Solution: Dilute the Alox15 enzyme stock in cold borate buffer to the desired working concentration (e.g., 400 U/mL). Keep the enzyme solution on ice throughout the experiment.[7]
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
This compound Dilutions: Prepare a serial dilution of the this compound stock solution in DMSO to achieve a range of desired concentrations for the assay.
-
-
Assay Protocol:
-
Set up the 96-well plate with the following controls and experimental wells:
-
Blank: Contains buffer and DMSO without the enzyme or inhibitor.
-
Negative Control (No Inhibitor): Contains enzyme, substrate, and DMSO.
-
Test Wells: Contains enzyme, substrate, and varying concentrations of this compound.
-
-
To each well, add the components in the following order:
-
Borate buffer
-
This compound solution or DMSO (for the negative control)
-
Enzyme solution. Incubate for 5 minutes at room temperature.[7]
-
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes.[7] The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Normalize the reaction rates of the test wells to the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the Alox15 enzyme activity, by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: Alox15 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the in vitro Alox15 enzyme inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALOX15 - Wikipedia [en.wikipedia.org]
- 4. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Alox15 Inhibitors in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonate 15-lipoxygenase (Alox15), also known as 12/15-lipoxygenase (12/15-LOX) in mice, is an enzyme implicated in a variety of inflammatory diseases. It catalyzes the dioxygenation of polyunsaturated fatty acids like arachidonic and linoleic acid, leading to the production of bioactive lipid mediators. These mediators can have both pro- and anti-inflammatory effects depending on the specific context and downstream signaling pathways activated.[1][2] The role of Alox15 in inflammation is complex; for instance, its products can contribute to the resolution of inflammation by serving as precursors to specialized pro-resolving mediators (SPMs) like lipoxins and resolvins.[1] Conversely, Alox15 activity has also been linked to the promotion of inflammation in certain pathological conditions.
Given its central role in inflammatory processes, Alox15 has emerged as a promising therapeutic target for a range of inflammatory diseases. The development and characterization of small molecule inhibitors of Alox15 are crucial for both dissecting its physiological functions and for potential therapeutic applications. While the specific inhibitor "Alox15-IN-2" is not prominently documented in scientific literature, several potent and selective Alox15 inhibitors have been characterized and utilized in preclinical mouse models of inflammation.
This document provides detailed application notes and protocols for two such inhibitors: ML351 and Baicalein . The information is intended to guide researchers in designing and conducting in vivo studies to evaluate the therapeutic potential of Alox1 E5 inhibition in various inflammatory disease models.
Data Presentation: Alox15 Inhibitor Dosage in Mouse Models
The following table summarizes the dosages and administration routes for ML351 and Baicalein in different mouse models of inflammation.
| Inhibitor | Mouse Model of Inflammation | Dosage | Route of Administration | Frequency | Key Findings |
| ML351 | Lipopolysaccharide (LPS)-induced Neuroinflammation | 50 mg/kg | Intraperitoneal (i.p.) | Single dose at recanalization | Reduced infarct volume and neuroinflammation.[3] |
| Myocardial Infarction (MI) | 50 mg/kg | Subcutaneous (s.c.) | Single dose 2 hours post-MI | Dysregulated acute immune response in cardiac repair.[4] | |
| Kdo2-Lipid A (KLA)-induced Peritonitis | 25 mg/kg | Bolus injection | Single dose 5 minutes after KLA | Overactivated inflammation, delaying resolution.[4] | |
| Baicalein | LPS-induced Endotoxemia and Lung Injury | 25, 50, and 100 mg/kg | Intraperitoneal (i.p.) | Single dose 1 hour before LPS | Suppressed pro-inflammatory cytokines in a dose-dependent manner.[5] |
| LPS-induced Depression-like Behavior | 3 mg/kg | Intraperitoneal (i.p.) | Single dose 1 hour after LPS | Attenuated neuroinflammation and depressive-like behavior.[6] | |
| Collagen-Induced Arthritis (CIA) | 30 mg/kg | Intraperitoneal (i.p.) | Daily for 5 consecutive days | Reduced disease activity and joint inflammation.[7] | |
| Collagen-Induced Arthritis (CIA) | 200 mg/kg | Oral gavage | Daily for 42 days | Attenuated severity of arthritis and reduced cytokine levels.[8] |
Signaling Pathways and Experimental Workflow
Alox15 Signaling in Inflammation
The following diagram illustrates the central role of Alox15 in the metabolism of arachidonic acid and its subsequent impact on inflammatory signaling pathways in macrophages.
Caption: Alox15 metabolizes arachidonic acid to produce lipid mediators that can either promote or resolve inflammation.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating an Alox15 inhibitor in a mouse model of inflammation.
Caption: A stepwise representation of in vivo testing of Alox15 inhibitors in mouse models of inflammation.
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is widely used to study acute systemic inflammatory responses.
Materials:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Alox15 Inhibitor: ML351 or Baicalein.
-
Vehicle: Dependent on inhibitor solubility. For Baicalein, sterile saline can be used. For ML351, a solution of DMSO, PEG400, and saline may be required (always perform a vehicle control).
-
Lipopolysaccharide (LPS): From E. coli O111:B4.
-
Sterile Saline: 0.9% NaCl.
-
Anesthesia: Isoflurane or other approved anesthetic for terminal procedures.
-
Equipment: Syringes, needles, animal balance, tubes for blood and tissue collection, centrifuge.
Procedure:
-
Acclimatization: House mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Group Allocation: Randomly divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, Inhibitor + LPS). A typical group size is 6-8 mice.
-
Inhibitor Administration:
-
LPS Administration: One hour after inhibitor administration, inject LPS (e.g., 5 mg/kg) intraperitoneally to induce inflammation.[5] The control group receives sterile saline.
-
Monitoring: Monitor mice for clinical signs of sickness behavior (piloerection, lethargy, huddling).
-
Sample Collection: At a predetermined time point (e.g., 6, 12, or 24 hours post-LPS), euthanize the mice.[5]
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perfuse animals with PBS and collect tissues of interest (e.g., lungs, liver, spleen, brain) for histology, protein, and RNA analysis.
-
-
Data Analysis:
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA or multiplex assays.
-
Histology: Process tissues for hematoxylin and eosin (H&E) staining to assess inflammatory cell infiltration and tissue damage.
-
Gene Expression: Analyze the expression of inflammatory genes in tissues using qRT-PCR.
-
Western Blotting: Assess the activation of inflammatory signaling pathways (e.g., NF-κB, MAPKs) in tissue lysates.
-
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by chronic joint inflammation.
Materials:
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Alox15 Inhibitor: Baicalein.
-
Vehicle: Saline or other appropriate vehicle.
-
Bovine Type II Collagen: Emulsified in Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
Anesthesia: Isoflurane.
-
Equipment: Syringes, needles, calipers for measuring paw thickness, scoring system for arthritis severity.
Procedure:
-
Acclimatization: As described in Protocol 1.
-
Primary Immunization (Day 0):
-
Anesthetize mice with isoflurane.
-
Inject 100 µl of an emulsion containing 100 µg of bovine type II collagen in CFA intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Anesthetize mice with isoflurane.
-
Inject 100 µl of an emulsion containing 100 µg of bovine type II collagen in IFA intradermally at a different site near the base of the tail.
-
-
Inhibitor Administration:
-
Arthritis Assessment:
-
Monitor mice 3-4 times per week for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling of more than one digit, 3 = severe swelling of the entire paw, 4 = maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
-
Sample Collection (Endpoint, e.g., Day 42-56):
-
Euthanize mice.
-
Collect blood for serum analysis of inflammatory markers and anti-collagen antibodies.
-
Harvest paws and joints for histological analysis of inflammation, cartilage destruction, and bone erosion.
-
Collect spleens for analysis of immune cell populations (e.g., Th17 cells) by flow cytometry.[8]
-
-
Data Analysis:
-
Clinical Score and Paw Thickness: Plot the mean arthritis score and paw thickness over time for each group.
-
Histology: Score joint sections for inflammation, pannus formation, cartilage damage, and bone erosion.
-
Immunological Analysis: Measure serum levels of cytokines (e.g., TNF-α, IL-6, IL-17) and anti-type II collagen antibodies by ELISA. Analyze splenocyte populations by flow cytometry.
-
Signaling Pathways: Analyze the expression and phosphorylation of key signaling proteins (e.g., JAK2, STAT3) in splenocytes or joint tissue by Western blotting.[8]
-
Conclusion
The Alox15 inhibitors ML351 and Baicalein have demonstrated efficacy in various mouse models of inflammation. The provided protocols offer a framework for researchers to investigate the therapeutic potential of Alox15 inhibition. It is crucial to carefully select the appropriate animal model, inhibitor dosage, and outcome measures based on the specific research question. The presented data and protocols should serve as a valuable resource for the scientific community engaged in the study of inflammation and the development of novel anti-inflammatory therapeutics targeting the Alox15 pathway.
References
- 1. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
- 2. Regulation and Functions of 15-Lipoxygenases in Human Macrophages [escholarship.org]
- 3. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoxygenase inhibitor ML351 dysregulated an innate inflammatory response leading to impaired cardiac repair in acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Baicalein Exerts Therapeutic Effects against Endotoxin-Induced Depression-like Behavior in Mice by Decreasing Inflammatory Cytokines and Increasing Brain-Derived Neurotrophic Factor Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baicalin Ameliorates Collagen-Induced Arthritis Through the Suppression of Janus Kinase 1 (JAK1)/Signal Transducer and Activator of Transcription 3 (STAT3) Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baicalin attenuates collagen-induced arthritis via inhibition of JAK2-STAT3 signaling and regulation of Th17 cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Detection of Alox15 Inhibitor Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alox15 and Inhibitor Metabolism
Arachidonate 15-lipoxygenase (Alox15), also known as 15-lipoxygenase (15-LOX), is an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators.[1][2] These metabolites are involved in a variety of physiological and pathological processes, including inflammation.[2] As a result, Alox15 has emerged as a significant therapeutic target for a range of inflammatory diseases. The development of Alox15 inhibitors is an active area of research.
Understanding the metabolic fate of Alox15 inhibitors, such as the hypothetical "Alox15-IN-2," is a critical component of the drug development process. Characterizing how a drug is absorbed, distributed, metabolized, and excreted (ADME) is essential for evaluating its efficacy and safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used analytical technique for the identification and quantification of drug metabolites in complex biological matrices.[1] Its high sensitivity and specificity allow for the detection of low-abundance metabolites and provide structural information for their identification.[3]
These application notes provide a generalized framework and detailed protocols for the development of LC-MS/MS methods to detect and quantify the metabolites of a novel, hypothetical Alox15 inhibitor, "this compound."
Experimental Protocols
Sample Preparation from Plasma
Effective sample preparation is crucial to remove interfering substances from the biological matrix and to concentrate the analytes of interest.[4][5] The choice of method depends on the physicochemical properties of the parent drug and its expected metabolites.
a) Protein Precipitation (PPT)
This is a simple and common method for removing proteins from plasma samples.[6]
-
Materials:
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH), ice-cold
-
Centrifuge capable of reaching >10,000 x g
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
-
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold ACN or MeOH.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% formic acid) for LC-MS/MS analysis.
-
b) Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT by selectively isolating the analytes.[4]
-
Materials:
-
Mixed-mode or reversed-phase SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile with 0.1% formic acid)
-
-
Protocol:
-
Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water through it.
-
Load 100 µL of plasma (pre-treated with an equal volume of 4% phosphoric acid if analytes are basic).
-
Wash the cartridge with 1 mL of the wash solvent to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.
-
LC-MS/MS Method for Metabolite Analysis
The following is a general-purpose LC-MS/MS method that can be optimized for a specific Alox15 inhibitor and its metabolites.
a) Liquid Chromatography (LC) Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point for many small molecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient profile would be:
-
0-1 min: 5% B
-
1-8 min: Ramp to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
b) Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to cover a wider range of potential metabolites.
-
Ion Source Parameters (Typical Starting Points):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition:
-
Full Scan (for metabolite discovery): Scan a wide m/z range (e.g., 100-1000 Da) to detect potential metabolites.
-
Product Ion Scan (for structural elucidation): Fragment the precursor ions of interest to obtain MS/MS spectra.
-
Multiple Reaction Monitoring (MRM) (for quantification): For known metabolites, specific precursor-to-product ion transitions are monitored for high sensitivity and specificity.[7]
-
Data Presentation
The following table presents hypothetical quantitative data for this compound and its potential metabolites in plasma samples after a 2-hour incubation with liver microsomes. This table is for illustrative purposes.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (ng/mL) |
| This compound (Parent) | 6.5 | 450.2 | 250.1 | 85.3 |
| Metabolite 1 (Hydroxylation) | 5.8 | 466.2 | 266.1 | 12.1 |
| Metabolite 2 (N-dealkylation) | 5.2 | 422.2 | 222.1 | 5.7 |
| Metabolite 3 (Glucuronidation) | 4.1 | 626.2 | 450.2 | 25.6 |
Visualizations
Caption: General workflow for LC-MS/MS-based metabolite identification.
Caption: Hypothetical metabolic pathway of a generic Alox15 inhibitor.
References
- 1. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
Application Notes and Protocols: Alox15-IN-2 in Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Alox15-IN-2, a potent and selective allosteric inhibitor of Arachidonate 15-lipoxygenase (ALOX15), in studies pertaining to lipid metabolism. This document outlines the mechanism of action, key quantitative data, and detailed protocols for the application of this compound in a research setting.
Introduction
Arachidonate 15-lipoxygenase (ALOX15) is a crucial enzyme in the metabolic cascade of polyunsaturated fatty acids (PUFAs), such as linoleic and arachidonic acid.[1][2] It catalyzes the introduction of molecular oxygen into these fatty acids, leading to the production of bioactive lipid mediators. These mediators are implicated in a variety of physiological and pathophysiological processes, including inflammation, oxidative stress, and the regulation of lipid metabolism. Dysregulation of ALOX15 activity has been linked to several metabolic disorders, making it a significant target for therapeutic intervention.
This compound has been identified as a potent, substrate-selective, allosteric inhibitor of mammalian ALOX15.[1][3][4] Its unique mechanism of action offers a valuable tool for dissecting the specific roles of ALOX15-derived metabolites in complex biological systems.
Quantitative Data
The inhibitory activity of this compound has been characterized against both rabbit and human ALOX15 enzymes, demonstrating its cross-species efficacy. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Enzyme | Substrate | IC50 (μM) |
| Rabbit ALOX15 | Linoleic Acid | 1.55 |
| Human ALOX15 | Linoleic Acid | 2.79 |
| Rabbit ALOX15 | Arachidonic Acid | 2.79 |
| Human ALOX15 | Arachidonic Acid | > 100 (selective) |
Data sourced from supplier datasheets and Golovanov A, et al. J Med Chem. 2022.[1][3]
Mechanism of Action
This compound exhibits a unique allosteric mechanism of inhibition.[1] Molecular dynamics simulations suggest that ALOX15 functions as a dimer. This compound is proposed to bind to the active site of one monomer of the ALOX15 dimer. This binding event induces a conformational change that is transmitted to the second monomer, compromising its ability to form a productive enzyme-substrate complex, particularly with linoleic acid.[1] This allosteric inhibition is substrate-selective, showing greater potency against the oxygenation of linoleic acid compared to arachidonic acid in the human enzyme.[1]
References
- 1. N-Substituted 5-(1 H-Indol-2-yl)-2-methoxyanilines Are Allosteric Inhibitors of the Linoleate Oxygenase Activity of Selected Mammalian ALOX15 Orthologs: Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 4. N-Substituted 5-(1H-Indol-2-yl)-2-methoxyanilines Are Allosteric Inhibitors of the Linoleate Oxygenase Activity of Selected Mammalian ALOX15 Orthologs : Mechanism of Action [recercat.cat]
Application Notes and Protocols for Alox15-IN-2 Treatment in Ex Vivo Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonate 15-lipoxygenase (ALOX15), an enzyme crucial in the metabolism of polyunsaturated fatty acids, has been implicated in a variety of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and atherosclerosis. By catalyzing the dioxygenation of fatty acids like arachidonic and linoleic acid, ALOX15 produces bioactive lipid mediators that can either promote or resolve inflammation. The dual nature of ALOX15's role makes it a compelling target for therapeutic intervention. Alox15-IN-2 is a potent and selective inhibitor of ALOX15, offering a valuable tool for investigating the enzyme's function in complex biological systems and for the development of novel anti-inflammatory therapies.
These application notes provide detailed protocols for the use of this compound in ex vivo tissue culture models, a critical step in preclinical drug development that bridges the gap between in vitro cell-based assays and in vivo animal studies. Ex vivo cultures of tissues such as precision-cut lung slices (PCLS) or isolated primary cells maintain the complex cellular architecture and interactions of the native organ, providing a more physiologically relevant environment to assess the efficacy and mechanism of action of pharmacological agents.
Mechanism of Action
This compound is designed to specifically inhibit the enzymatic activity of ALOX15. The primary mechanism of ALOX15 involves the conversion of arachidonic acid (AA) to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-hydroxyeicosatetraenoic acid (15-HETE). These lipid mediators are precursors to a range of signaling molecules involved in inflammatory pathways. By blocking this initial step, this compound effectively reduces the downstream production of pro-inflammatory eicosanoids. Furthermore, ALOX15 has been linked to ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Inhibition of ALOX15 by this compound may therefore also protect cells from this form of cell death.
Signaling Pathway
The signaling cascade initiated by ALOX15 is complex and cell-type dependent. A simplified representation of the pathway and the inhibitory action of this compound is depicted below.
Caption: this compound inhibits the ALOX15 enzyme, blocking the conversion of polyunsaturated fatty acids into pro-inflammatory lipid peroxides and mediators of ferroptosis.
Quantitative Data Summary
The following tables summarize representative quantitative data for potent ALOX15 inhibitors in various in vitro and ex vivo models. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Inhibitory Activity of ALOX15 Inhibitors
| Inhibitor Compound | Target | IC50 (µM) | Assay System | Reference |
| 9c (i472) | 15-LOX-1 | 0.19 | Enzyme activity assay | |
| PD146176 | 15-LOX | 1-10 | Human lung macrophages | |
| ML351 | 15-LOX | 1-10 | Human lung macrophages | |
| MLS000099089 | h15-LOX-1 | 3.4 ± 0.5 | Recombinant enzyme | |
| 15-oxo-ETE | h12-LOX | 1 ± 0.1 | Recombinant enzyme |
Table 2: Ex Vivo Effects of ALOX15 Inhibitors
| Inhibitor Compound | Tissue/Cell Model | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| PD146176 | Human Lung Macrophages | 10 | 24 h | Reduced release of LPS-induced chemokines | |
| ML351 | Human Lung Macrophages | 10 | 24 h | Reduced release of LPS-induced chemokines | |
| Inhibitor 14d | Mouse Precision-Cut Lung Slices | Not specified | Not specified | Increased IL-10 gene expression | |
| 9c (i472) | RAW 264.7 Macrophages | 5 | 24 h | 20% increase in viability after LPS treatment | |
| MLS000099089 | Mouse Neuronal Cell Line (HT-22) | ~10 (IC50) | Not specified | Inhibition of cellular m15-LOX |
Experimental Protocols
Protocol 1: Preparation and Culture of Precision-Cut Lung Slices (PCLS)
This protocol describes the generation and culture of PCLS, a valuable ex vivo model for studying respiratory diseases.
Materials:
-
Fresh lung tissue (e.g., from mouse or human resections)
-
Low-melting-point agarose
-
Vibrating microtome
-
Culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
6-well culture plates
-
This compound stock solution (in DMSO)
Procedure:
-
Tissue Preparation: Perfuse the lungs with sterile saline to remove blood. Instill the lungs with a low-melting-point agarose solution to inflate the tissue.
-
Slicing: Once the agarose has solidified, use a vibrating microtome to cut the lung tissue into thin slices (typically 200-300 µm).
-
Washing: Wash the slices several times in culture medium to remove debris and dead cells.
-
Culturing: Place one slice per well in a 6-well plate containing pre-warmed culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: After an initial stabilization period (e.g., 2-4 hours), replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate the slices for the desired experimental duration (e.g., 24-48 hours).
-
Analysis: Collect the culture supernatant for analysis of cytokines, chemokines, or lipid mediators. The tissue slices can be processed for histology, RNA extraction (for gene expression analysis), or protein extraction (for western blotting).
Protocol 2: Treatment of Isolated Primary Macrophages
This protocol details the treatment of isolated primary macrophages with this compound to assess its anti-inflammatory effects.
Materials:
-
Isolated primary macrophages (e.g., from bronchoalveolar lavage or peritoneal lavage)
-
Culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
24-well culture plates
-
This compound stock solution (in DMSO)
-
Stimulant (e.g., Lipopolysaccharide - LPS)
Procedure:
-
Cell Seeding: Seed the isolated macrophages into 24-well plates at a desired density (e.g., 1 x 10⁶ cells/mL) and allow them to adhere for 2-4 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1 hour.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 10 ng/mL) to the wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Analysis: Collect the supernatant for cytokine/chemokine analysis (e.g., ELISA or multiplex assay). The cells can be lysed for RNA or protein analysis.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of this compound in an ex vivo tissue culture model.
Caption: A typical experimental workflow for assessing the effects of this compound in an ex vivo tissue culture system.
Conclusion
This compound represents a promising pharmacological tool for elucidating the role of ALOX15 in health and disease. The protocols and data presented here provide a framework for researchers to effectively utilize this inhibitor in relevant ex vivo tissue culture models. Such studies are essential for validating the therapeutic potential of ALOX15 inhibition and advancing the development of novel treatments for inflammatory disorders.
Alox15-IN-2: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alox15 (Arachidonate 15-lipoxygenase) is a lipid-peroxidizing enzyme implicated in a variety of physiological and pathological processes, including inflammation, immune regulation, and ferroptotic cell death. Its role in various diseases has made it a significant target for drug discovery. Alox15-IN-2 is a potent inhibitor of both rabbit and human Alox15, demonstrating activity against the oxygenation of both linoleic and arachidonic acid. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize novel Alox15 inhibitors.
This compound: Properties and Quantitative Data
This compound is a small molecule inhibitor with the following characteristics:
| Property | Value |
| Molecular Formula | C23H29N3O4S |
| Molecular Weight | 443.56 g/mol |
The inhibitory potency of this compound has been determined against both rabbit and human Alox15 enzymes using two different substrates. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Enzyme | Substrate | IC50 (µM) | Reference |
| Rabbit Alox15 | Linoleic Acid | 1.55 | [1][2] |
| Human Alox15 | Linoleic Acid | 2.79 | [1][2] |
| Rabbit Alox15 | Arachidonic Acid | Not specified | [1][2] |
| Human Alox15 | Arachidonic Acid | Not specified | [1][2] |
Alox15 Signaling Pathways
Alox15 is a key enzyme in the metabolism of polyunsaturated fatty acids (PUFAs), such as arachidonic acid and linoleic acid, converting them into bioactive lipid hydroperoxides.[3] These products, including 15-hydroperoxyeicosatetraenoic acid (15-HpETE), can be further metabolized to a variety of signaling molecules that modulate inflammatory responses and other cellular processes.[3] A critical and recently highlighted role of Alox15 is its involvement in the execution of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[1][2][4][5][6]
A crucial aspect of Alox15's function is its role in ferroptosis. This iron-dependent cell death pathway is initiated by the accumulation of lipid peroxides. Alox15 directly contributes to this process by oxidizing polyunsaturated fatty acids within cell membranes. The resulting lipid hydroperoxides can propagate, leading to membrane damage and eventual cell death.
Experimental Protocols for High-Throughput Screening
The following are detailed protocols for two common HTS assay formats that can be adapted for screening Alox15 inhibitors using this compound as a positive control.
Colorimetric High-Throughput Screening Assay
This assay is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the lipid hydroperoxide products of the Alox15 reaction. The resulting ferric ions form a colored complex with a suitable chromogen, which can be measured spectrophotometrically.
Materials:
-
Human recombinant Alox15
-
This compound (positive control)
-
Arachidonic acid or Linoleic acid (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Ferrous sulfate (FeSO₄)
-
Chromogen solution (e.g., xylenol orange or thiocyanate)
-
96-well or 384-well microplates
-
Microplate reader
Protocol:
-
Compound Plating: Prepare a serial dilution of test compounds and this compound in the microplate. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Enzyme Addition: Add human recombinant Alox15 to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate (arachidonic acid or linoleic acid) to each well.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and develop the color by adding the ferrous sulfate and chromogen solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~560 nm for xylenol orange).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for active compounds.
Fluorescent-Based High-Throughput Screening Assay
This assay utilizes a fluorescent probe that is oxidized by the lipid hydroperoxide products of the Alox15 reaction, leading to an increase in fluorescence intensity.
Materials:
-
Human recombinant Alox15
-
This compound (positive control)
-
Arachidonic acid or Linoleic acid (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorescent probe (e.g., Amplex Red or a similar peroxidase substrate)
-
Horseradish peroxidase (HRP)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Compound Plating: Prepare a serial dilution of test compounds and this compound in the black microplate. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Enzyme Addition: Add human recombinant Alox15 to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Substrate and Probe Addition: Initiate the reaction by adding a mixture of the substrate (arachidonic acid or linoleic acid), fluorescent probe, and HRP to each well.
-
Reaction Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission for Amplex Red).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for active compounds.
Conclusion
This compound serves as a valuable tool for researchers engaged in the discovery and development of novel Alox15 inhibitors. The provided quantitative data and detailed HTS protocols offer a solid foundation for initiating screening campaigns. The elucidation of the Alox15 signaling pathways, particularly its involvement in ferroptosis, underscores the therapeutic potential of targeting this enzyme. These application notes are intended to facilitate the effective use of this compound in advancing research in this critical area.
References
- 1. ALOX15 Modulates Ferroptosis via the Reactive Oxygen Species-Mediated MAPK Pathway in Doxorubicin-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAT1/ALOX15 Signaling Pathway Is Involved in Ferroptosis After Skeletal Muscle Contusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALOX15 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing Alox15-IN-2 Specificity
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Arachidonate 15-lipoxygenase (Alox15) is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce bioactive lipid mediators.[1][2] These mediators are involved in a variety of physiological and pathological processes, including inflammation, airway diseases, and ferroptosis.[1][3] Alox15-IN-2 is an investigational inhibitor of Alox15. To validate its potential as a selective pharmacological tool or therapeutic agent, a rigorous assessment of its specificity is crucial. Lack of specificity can lead to off-target effects, confounding experimental results and potentially causing toxicity.
This document provides a detailed, multi-step protocol to comprehensively evaluate the specificity of this compound. The protocol encompasses in vitro enzymatic assays to determine potency and selectivity against related enzymes, and cell-based assays to confirm target engagement and assess downstream pathway modulation in a physiological context.
2.0 Overall Experimental Workflow
The assessment of this compound specificity follows a logical progression from initial in vitro characterization to more complex cellular validation.
Caption: Workflow for this compound specificity assessment.
3.0 In Vitro Specificity Profiling
This stage aims to quantify the potency of this compound against its primary target, Alox15, and assess its selectivity against other closely related lipoxygenase (Alox) isoforms.
3.1 Protocol: Alox15 Enzymatic Inhibition Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound against purified Alox15 enzyme. Many commercial kits utilize a fluorometric or colorimetric approach where the lipoxygenase converts a substrate to an intermediate that reacts with a probe to generate a signal.[4][5][6]
Materials:
-
Recombinant human Alox15 enzyme
-
Alox Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Arachidonic Acid (substrate)
-
This compound (test inhibitor)
-
DMSO (vehicle control)
-
Fluorometric probe (e.g., as provided in commercial kits)[4][5]
-
96-well black, flat-bottom plates
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 500/536 nm)[4][5]
Procedure:
-
Prepare Reagents: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the inhibitor in Alox Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
Enzyme Preparation: Dilute the recombinant Alox15 enzyme to a working concentration in ice-cold Alox Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Assay Plate Setup:
-
Add 2 µL of serially diluted this compound or DMSO (for 'no inhibitor' and 'vehicle' controls) to the wells of the 96-well plate.
-
Add 30 µL of the diluted Alox15 enzyme solution to each well.
-
Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]
-
-
Reaction Initiation: Prepare a reaction mix containing the Alox substrate (Arachidonic Acid) and the fluorometric probe in Alox Assay Buffer according to the manufacturer's instructions.[4][5] Add 70 µL of this reaction mix to each well to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence kinetically over 20-30 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Normalize the velocities to the vehicle control (0% inhibition) and a background control with no enzyme (100% inhibition).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
-
3.2 Protocol: Selectivity Counter-Screening
To assess specificity, the inhibition assay described in section 3.1 should be repeated using other purified human lipoxygenase enzymes, such as Alox5, Alox12, and Alox15B.
Procedure:
-
Follow the exact protocol as in 3.1, but substitute the Alox15 enzyme with equivalent enzymatic units of Alox5, Alox12, or Alox15B.
-
Determine the IC50 value for this compound against each of these enzymes.
-
Calculate the selectivity index by dividing the IC50 of the off-target enzyme by the IC50 of the primary target (Alox15). A higher selectivity index indicates greater specificity.
3.3 Data Presentation: In Vitro Specificity
Summarize the IC50 values and selectivity indices in a clear, tabular format.
| Enzyme Target | This compound IC50 (nM) | Selectivity Index (vs. Alox15) |
| Alox15 | 50 | 1 |
| Alox5 | 8,500 | 170 |
| Alox12 | >10,000 | >200 |
| Alox15B | 4,200 | 84 |
Table 1: Example in vitro selectivity profile of this compound. Data are hypothetical.
4.0 Cell-Based Target Validation
These experiments are designed to confirm that this compound engages its intended target, Alox15, within a complex cellular environment and elicits the expected downstream biological effects.
4.1 Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells.[8][9] It is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein, increasing its resistance to thermal denaturation.[8][10]
Materials:
-
Cell line expressing endogenous Alox15 (e.g., human airway epithelial cells)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Temperature-controlled thermal cycler or heating blocks
-
Centrifuge for separating protein aggregates
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for Alox15
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with a desired concentration of this compound or DMSO (vehicle) for 1-2 hours in the incubator.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, then cool to room temperature.[8]
-
Cell Lysis and Fractionation: Lyse the cells (e.g., via three rapid freeze-thaw cycles). Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[11]
-
Protein Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine the protein concentration of each sample.
-
Western Blotting: Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against Alox15, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the bands using a chemiluminescence detection system. Quantify the band intensity for each temperature point. Plot the percentage of soluble Alox15 (relative to the unheated control) against the temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[10]
4.2 Alox15 Signaling Pathway
Alox15 is involved in inflammatory and ferroptotic signaling. Upon induction by cytokines like IL-4 or IL-13, Alox15 expression increases.[1] It then converts arachidonic acid (AA) into 15-hydroxyeicosatetraenoic acid (15-HETE).[1] This product can be further metabolized or can, in conjunction with Alox15 itself, interact with PEBP1, leading to the activation of the MEK-ERK signaling cascade.[1] Alox15 is also a key regulator of ferroptosis through its role in lipid peroxidation.[3]
Caption: Alox15 signaling pathway and the inhibitory action of this compound.
4.3 Protocol: Cellular Downstream Target Modulation
This assay verifies that target engagement by this compound leads to the expected functional outcome—a reduction in the downstream products of Alox15 activity.
Materials:
-
Cell line expressing Alox15 (as in 4.1)
-
Cell culture medium and reagents
-
IL-13 or other appropriate stimulus to induce Alox15 activity
-
This compound and DMSO
-
Reagents for cell lysis
-
ELISA kit or LC-MS/MS system for quantification of 15-HETE
Procedure:
-
Cell Stimulation and Treatment: Seed cells in a multi-well plate. Pre-treat cells with various concentrations of this compound or DMSO for 1 hour.
-
Induce Alox15 Activity: Stimulate the cells with a known inducer, such as IL-13, and add exogenous arachidonic acid to provide substrate for the enzyme. Incubate for a defined period (e.g., 4-24 hours).
-
Sample Collection: Collect the cell culture supernatant and/or cell lysates.
-
Quantify 15-HETE Production: Measure the concentration of the Alox15 product, 15-HETE, in the samples using a sensitive method like a competitive ELISA or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the concentration of 15-HETE against the log of the this compound concentration. Calculate the IC50 value for the inhibition of 15-HETE production in a cellular context.
4.4 Data Presentation: Cellular Assays
Present the results of the cellular assays in a summary table.
| Assay Type | Endpoint Measured | Result (IC50 or Observation) |
| CETSA | Alox15 Thermal Stabilization | Curve shift observed at 1 µM |
| 15-HETE Production | 15-HETE levels (ELISA) | IC50 = 250 nM |
Table 2: Example summary of cellular target validation for this compound. Data are hypothetical.
By following this comprehensive protocol, researchers can robustly determine the potency, selectivity, and target engagement of this compound. The combination of in vitro enzymatic assays and cell-based validation provides a high degree of confidence in the inhibitor's specificity, establishing its utility as a reliable tool for studying Alox15 biology and as a potential starting point for further drug development.
References
- 1. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALOX15 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Alox15-IN-2 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonate 15-lipoxygenase (Alox15) is a key enzyme in the metabolic pathway of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators that have been implicated in a variety of inflammatory diseases, including inflammatory bowel disease (IBD) and asthma.[1][2][3][4] Organoid culture systems have emerged as powerful tools in drug discovery and disease modeling, offering a more physiologically relevant in vitro model compared to traditional 2D cell cultures.[5][6][7][8] This document provides detailed application notes and protocols for the proposed use of Alox15-IN-2, a selective inhibitor of Alox15, in intestinal organoid culture systems to investigate its potential therapeutic effects in inflammation.
Data Presentation
The following table summarizes hypothetical quantitative data from a dose-response study of this compound on intestinal organoids derived from an inflammatory bowel disease model.
| Treatment Group | This compound Concentration (µM) | Organoid Viability (% of Control) | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
| Vehicle Control | 0 | 100 ± 5.2 | 550 ± 45.8 | 820 ± 67.3 |
| This compound | 1 | 98 ± 4.9 | 425 ± 38.1 | 650 ± 51.9 |
| This compound | 5 | 95 ± 6.1 | 250 ± 22.5 | 410 ± 35.7 |
| This compound | 10 | 92 ± 5.5 | 110 ± 15.3 | 180 ± 20.4 |
| This compound | 25 | 75 ± 7.3 | 60 ± 8.9 | 95 ± 12.1 |
| This compound | 50 | 52 ± 8.1 | 35 ± 6.2 | 50 ± 7.8 |
Table 1: Hypothetical Dose-Response of this compound in an IBD Organoid Model. Data are presented as mean ± standard deviation. Organoid viability was assessed using a CellTiter-Glo® 3D assay, and cytokine secretion was measured in the culture supernatant by ELISA.
Experimental Protocols
Protocol 1: Preparation of this compound for Organoid Treatment
-
Reconstitution: Reconstitute lyophilized this compound in sterile DMSO to create a 10 mM stock solution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in complete organoid growth medium to achieve the final desired concentrations for treatment. Include a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
Protocol 2: Treatment of Intestinal Organoids with this compound
This protocol is adapted from established methods for small molecule screening in organoid cultures.[6][9][10]
-
Organoid Seeding:
-
Culture and expand intestinal organoids according to standard protocols.
-
Mechanically or enzymatically dissociate organoids into small fragments.
-
Resuspend the organoid fragments in Matrigel® at a density suitable for seeding in a 96-well plate (e.g., 50-100 fragments per 10 µL of Matrigel®).
-
Carefully dispense a 10 µL droplet of the organoid-Matrigel® suspension into the center of each well of a pre-warmed 96-well plate.
-
Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel® to polymerize.
-
Gently add 100 µL of complete organoid growth medium to each well.
-
-
Organoid Establishment: Culture the organoids for 2-3 days to allow for their establishment and growth before initiating treatment.
-
This compound Treatment:
-
After the establishment phase, carefully remove the existing medium from each well.
-
Add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C and 5% CO2 for the desired treatment duration (e.g., 48-72 hours). Media with fresh inhibitor should be replaced every 48 hours for longer treatment periods.
-
-
Endpoint Analysis: Following the treatment period, proceed with downstream assays such as viability assessment, cytokine analysis, or immunofluorescence staining.
Protocol 3: Assessment of Organoid Viability
-
Reagent Preparation: Use a commercially available 3D cell viability assay, such as CellTiter-Glo® 3D, and prepare the reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Measurement:
-
Equilibrate the 96-well plate and the viability reagent to room temperature.
-
Add 100 µL of the viability reagent to each well.
-
Mix vigorously using a pipette to ensure complete lysis of the organoids within the Matrigel® dome.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Transfer the contents of each well to an opaque-walled 96-well plate.
-
Measure the luminescence using a plate reader.
-
Signaling Pathways and Experimental Workflows
Caption: Alox15 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in an organoid inflammation model.
References
- 1. Omega-3 fatty acids protect from colitis via an Alox15-derived eicosanoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Female mice carrying a defective Alox15 gene are protected from experimental colitis via sustained maintenance of the intestinal epithelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. stemcell.com [stemcell.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. stemcell.com [stemcell.com]
- 10. researchgate.net [researchgate.net]
Measuring the Efficacy of Alox15-IN-2 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vivo efficacy of Alox15-IN-2, a potent inhibitor of 15-lipoxygenase (Alox15). The following sections detail the rationale for targeting Alox15 in inflammatory disease models, protocols for inhibitor administration and disease induction, and methods for assessing therapeutic efficacy.
Introduction to Alox15 and the Inhibitor this compound
15-Lipoxygenase (Alox15) is a key enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acids.[1][2] It catalyzes the production of bioactive lipid mediators, including 12- and 15-hydroxyeicosatetraenoic acids (HETEs), which are implicated in a variety of inflammatory processes.[3][4] Depending on the species, the primary product of Alox15 differs; human Alox15 predominantly produces 15-HETE, while the murine ortholog generates mainly 12-HETE.[5][6] This species-specific difference is a critical consideration in the design and interpretation of preclinical studies. The Alox15 signaling pathway is involved in modulating the expression of various pro-inflammatory cytokines and plays a role in the pathogenesis of inflammatory bowel disease, arthritis, and other inflammatory conditions.[3][6][7]
This compound is a potent, for-research-use-only inhibitor of rabbit and human Alox15, with IC50 values of 1.55 µM and 2.79 µM for the linoleate oxygenase activity of the respective orthologs.[1][8] Its chemical and physical properties are summarized in Table 1. Due to its hydrophobicity, careful formulation is required for in vivo administration.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H29N3O4S | [9] |
| Molecular Weight | 443.56 g/mol | [9] |
| Solubility | DMSO: 100 mg/mL (225.45 mM) (requires sonication) | [1][9] |
| IC50 (rabbit Alox15) | 1.55 µM (linoleic acid) | [1][8] |
| IC50 (human Alox15) | 2.79 µM (arachidonic acid) | [1][8] |
| Storage | Stock solution can be stored at -20°C for several months. | [9] |
Alox15 Signaling Pathway in Inflammation
The following diagram illustrates the central role of Alox15 in the inflammatory cascade, highlighting potential points of intervention for inhibitors like this compound.
Caption: Alox15 signaling cascade in inflammation.
Experimental Workflow for In Vivo Efficacy Testing
The general workflow for assessing the efficacy of this compound in an animal model of inflammation is depicted below.
Caption: General experimental workflow.
Protocols for Evaluating this compound Efficacy
The following are example protocols for two common mouse models of inflammation: Dextran Sulfate Sodium (DSS)-Induced Colitis and Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation.
Important Note on Formulation: this compound is hydrophobic and requires a suitable vehicle for in vivo administration. A common approach for such compounds is to first dissolve them in a small amount of an organic solvent like DMSO, and then further dilute in a vehicle such as a mixture of Cremophor EL, ethanol, and saline, or in a lipid-based formulation.[2][5] The final concentration of the organic solvent should be minimized to avoid toxicity. It is crucial to perform pilot studies to determine the maximum tolerated dose and optimal formulation for this compound.
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is widely used to study ulcerative colitis.[1][9][10]
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 10% Cremophor EL, 85% Saline)
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
8-10 week old C57BL/6 mice
-
Standard laboratory equipment for animal handling, injection, and tissue collection.
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week.
-
Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Healthy Control (no DSS, vehicle only)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + this compound (low dose)
-
Group 4: DSS + this compound (high dose)
-
Group 5: DSS + Positive Control (e.g., an established anti-inflammatory drug)
-
-
-
Inhibitor Administration:
-
Prepare this compound in the chosen vehicle at the desired concentrations.
-
Administer this compound or vehicle via intraperitoneal (IP) injection or oral gavage daily, starting 3 days before DSS administration and continuing throughout the experiment.
-
-
Induction of Colitis:
-
Monitoring and Efficacy Assessment:
-
Record body weight, stool consistency, and presence of blood in the stool daily.
-
Calculate a Disease Activity Index (DAI) based on these parameters (see Table 2).
-
At the end of the experiment (day 8-10), euthanize the mice.
-
Collect colon tissue and measure its length.
-
Fix a portion of the colon in formalin for histological analysis (H&E staining).
-
Homogenize a portion of the colon to measure levels of inflammatory markers such as TNF-α, IL-6, and myeloperoxidase (MPO) activity by ELISA or other immunoassays.[11][12]
-
Analyze serum for systemic inflammatory markers.[11]
-
Table 2: Disease Activity Index (DAI) Scoring for DSS Colitis
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
Data Presentation:
Summarize quantitative data in tables for easy comparison.
Table 3: Example Efficacy Data for this compound in DSS-Induced Colitis
| Treatment Group | Final Body Weight Change (%) | Colon Length (cm) | DAI Score (Day 7) | Colon MPO Activity (U/g) |
| Healthy Control | +2.5 ± 0.5 | 8.2 ± 0.3 | 0 | 1.5 ± 0.2 |
| DSS + Vehicle | -18.7 ± 2.1 | 5.1 ± 0.4 | 3.5 ± 0.3 | 15.8 ± 1.9 |
| DSS + this compound (10 mg/kg) | -10.3 ± 1.5 | 6.8 ± 0.3 | 1.8 ± 0.2 | 7.2 ± 0.9 |
| DSS + this compound (30 mg/kg) | -5.1 ± 1.1 | 7.5 ± 0.2 | 1.1 ± 0.1 | 3.9 ± 0.5 |
| DSS + Positive Control | -6.2 ± 1.3 | 7.3 ± 0.3 | 1.3 ± 0.2 | 4.5 ± 0.6 |
Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation in Mice
This model is commonly used to study localized inflammation and pain.[13][14][15]
Materials:
-
This compound
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
8-10 week old C57BL/6 mice
-
Pleasthesyometer or calipers for measuring paw volume/thickness.
-
Equipment for assessing pain response (e.g., von Frey filaments, Hargreaves test).
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice and handle them to reduce stress-induced variability.
-
Randomly assign mice to experimental groups (n=8-10 per group) as described in Protocol 1.
-
-
Inhibitor Administration:
-
Administer this compound or vehicle (IP or oral gavage) daily, starting 3 days before CFA injection and continuing throughout the experiment.
-
-
Induction of Paw Inflammation:
-
Inject 20-50 µL of CFA into the plantar surface of the right hind paw of each mouse.[14]
-
-
Monitoring and Efficacy Assessment:
-
Measure paw volume or thickness using a plethysmometer or calipers at baseline and at various time points after CFA injection (e.g., 4, 24, 48, 72 hours).[16]
-
Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using the Hargreaves test at the same time points.[14]
-
At the end of the experiment, euthanize the mice.
-
Collect the inflamed paw tissue for histological analysis and measurement of inflammatory markers as described in Protocol 1.
-
Data Presentation:
Table 4: Example Efficacy Data for this compound in CFA-Induced Paw Inflammation
| Treatment Group | Paw Volume Increase at 24h (µL) | Mechanical Withdrawal Threshold at 24h (g) | Thermal Latency at 24h (s) |
| Healthy Control | 5 ± 2 | 4.5 ± 0.3 | 12.1 ± 0.8 |
| CFA + Vehicle | 85 ± 7 | 0.8 ± 0.1 | 4.2 ± 0.4 |
| CFA + this compound (10 mg/kg) | 42 ± 5 | 2.5 ± 0.2 | 8.5 ± 0.6 |
| CFA + this compound (30 mg/kg) | 25 ± 4 | 3.8 ± 0.3 | 10.9 ± 0.7 |
| CFA + Positive Control | 30 ± 5 | 3.5 ± 0.2 | 10.2 ± 0.5 |
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in relevant animal models of inflammation. Due to the lack of published in vivo data for this specific inhibitor, researchers should perform preliminary dose-ranging and formulation studies to ensure safety and optimize delivery. The provided protocols for DSS-induced colitis and CFA-induced paw inflammation offer robust methods for assessing the anti-inflammatory potential of this compound. Careful monitoring of clinical signs and comprehensive endpoint analysis of inflammatory markers will be crucial for determining the therapeutic efficacy of this compound.
References
- 1. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ALOX15 as a Suppressor of Inflammation and Cancer: Lost in the Link - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. yeasenbio.com [yeasenbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transgenic mice overexpressing human ALOX15 under the control of the aP2 promoter are partly protected in the complete Freund's adjuvant-induced paw inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
Application Notes and Protocols for Alox15-IN-2 in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonate 15-lipoxygenase (Alox15), also known as 12/15-lipoxygenase (12/15-LOX), is a lipid-peroxidizing enzyme implicated in the pathogenesis of various neurological disorders. Alox15 catalyzes the oxidation of polyunsaturated fatty acids, leading to the generation of bioactive lipid mediators that contribute to oxidative stress, inflammation, and ferroptosis—a form of iron-dependent programmed cell death.[1] Upregulation and hyperactivation of Alox15 have been observed in models of ischemic stroke, neurotrauma, and neurodegenerative diseases, making it a compelling therapeutic target for neuroprotection.[2]
Alox15-IN-2 is a potent, allosteric inhibitor of human and rabbit Alox15.[3][4] By specifically targeting the linoleate and arachidonate oxygenase activity of Alox15, this small molecule provides a valuable tool for investigating the role of this enzyme in neuronal injury and for evaluating its therapeutic potential. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo experimental models of neuroprotection.
This compound: Properties and Specifications
This compound (also referred to as compound 8a) is characterized by its specific inhibitory action on Alox15. Its key properties are summarized below.
| Property | Value | Reference |
| Target | Arachidonate 15-lipoxygenase (Alox15) | [3][5] |
| IC₅₀ (Linoleic Acid) | 1.55 µM | [3][4][6] |
| IC₅₀ (Arachidonic Acid) | 2.79 µM | [3][4][6] |
| Molecular Formula | C₂₃H₂₉N₃O₄S | [4][7] |
| Molecular Weight | 443.56 g/mol | [4][7] |
| Appearance | Solid | [5][6] |
| Solubility | DMSO (≥ 100 mg/mL) | [4] |
| Storage (Powder) | -20°C for 3 years | [4] |
| Storage (in Solvent) | -80°C for 6 months / -20°C for 1 month | [3][4] |
Alox15 Signaling in Neuronal Injury
Alox15 plays a central role in pathways leading to neuronal cell death, particularly under conditions of oxidative stress. Its inhibition by this compound can block these detrimental cascades.
References
- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12/15 Lipoxygenase as a Therapeutic Target in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Alox15-IN-2 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Alox15-IN-2, a potent inhibitor of Arachidonate 15-lipoxygenase (Alox15). This guide addresses potential off-target effects and provides detailed protocols for appropriate control experiments to ensure data integrity and accurate interpretation of research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is a small molecule inhibitor of Alox15. Its potency has been determined in biochemical assays against different species' orthologs and with different substrates.
| Target | Substrate | IC₅₀ (µM) |
| Rabbit Alox15 | Linoleic Acid | 1.55 |
| Human Alox15 | Linoleic Acid | 2.79 |
| Rabbit Alox15 | Arachidonic Acid | 1.55 |
| Human Alox15 | Arachidonic Acid | 2.79 |
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the comprehensive off-target profile of this compound. Like many kinase inhibitors, it may have off-target effects on other lipoxygenases or kinases. Some Alox15 inhibitors have been reported to possess antioxidant properties, which can lead to experimental artifacts[1]. Therefore, it is crucial to perform rigorous control experiments to validate that the observed biological effects are due to the specific inhibition of Alox15.
Q3: Is there a recommended negative control for this compound?
There is no commercially available, structurally related, and inactive compound specifically designated as a negative control for this compound. In the absence of such a control, genetic approaches are the gold standard for validating the on-target effects of the inhibitor.
Q4: What are the primary signaling pathways regulated by Alox15?
Alox15 is a key enzyme in the metabolism of polyunsaturated fatty acids, and its activity has been implicated in several important signaling pathways, notably in ferroptosis and inflammation.
-
Ferroptosis: Alox15 can promote ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. It can oxidize phospholipids containing arachidonic acid, leading to the accumulation of lipid hydroperoxides and subsequent cell death[1].
-
Inflammation: Alox15 has a dual role in inflammation. Its products, such as 12- and 15-hydroxyeicosatetraenoic acid (HETE), can act as pro-inflammatory mediators[1][2]. Conversely, Alox15 is also involved in the biosynthesis of specialized pro-resolving mediators (SPMs), such as lipoxins, which are crucial for the resolution of inflammation[3].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results with this compound treatment | 1. Variability in cell line passage number or density. 2. Inconsistent inhibitor concentration or stability. 3. Off-target effects. | 1. Use consistent cell passage numbers and seeding densities. 2. Prepare fresh stock solutions of this compound and verify the final concentration. 3. Perform control experiments (see below) to confirm the on-target effect. |
| Observed phenotype is not rescued by Alox15 knockdown/knockout | 1. The observed phenotype is due to an off-target effect of this compound. 2. Incomplete knockdown or knockout of Alox15. 3. Functional redundancy with other lipoxygenases. | 1. Consider that the effect may not be mediated by Alox15. 2. Validate knockdown/knockout efficiency by qPCR and Western blot. 3. Investigate the expression and potential role of other LOX family members in your experimental system. |
| This compound shows toxicity at the effective concentration | 1. The effective concentration is too high, leading to off-target toxicity. 2. The cell type is particularly sensitive to the inhibitor. | 1. Perform a dose-response curve to determine the lowest effective, non-toxic concentration. 2. Consider using a different cell line or a primary cell type that is less sensitive. |
Experimental Protocols and Controls
To ensure that the observed effects of this compound are specifically due to the inhibition of Alox15, it is essential to perform rigorous control experiments. The two most robust methods are genetic knockdown or knockout of the ALOX15 gene.
Control 1: siRNA-mediated Knockdown of Alox15
This method temporarily reduces the expression of Alox15, allowing for a comparison of the inhibitor's effect in the presence and absence of its target.
Protocol: Alox15 siRNA Transfection
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free medium.
-
siRNA Preparation:
-
Solution A: Dilute 20-80 pmol of Alox15-specific siRNA or a non-targeting control siRNA in 100 µL of siRNA transfection medium.
-
Solution B: Dilute 2-8 µL of a suitable transfection reagent in 100 µL of siRNA transfection medium.
-
-
Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.
-
Transfection:
-
Wash the cells once with 2 mL of siRNA transfection medium.
-
Add 0.8 mL of fresh siRNA transfection medium to the siRNA-transfection reagent complex.
-
Add the entire mixture to the well.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO₂ incubator.
-
Medium Change: Add 1 mL of normal growth medium containing 2x serum and antibiotics. After an additional 18-24 hours, replace the medium with fresh 1x normal growth medium.
-
Experimentation: After 24-72 hours post-transfection, treat the cells with this compound and assess the phenotype of interest.
-
Validation: Harvest parallel wells to confirm Alox15 knockdown by qPCR and Western blot.
Control 2: Use of Alox15 Knockout (KO) Cells or Animal Models
Comparing the effect of this compound in wild-type versus Alox15 KO cells or animals provides the most definitive evidence for on-target activity.
Protocol: this compound Treatment in Alox15 KO Models
-
Model Acquisition: Obtain a validated Alox15 KO cell line or animal model. A corresponding wild-type control from the same genetic background is essential[4].
-
Experimental Design:
-
In Vitro: Culture both wild-type and Alox15 KO cells under identical conditions. Treat both cell types with this compound across a range of concentrations.
-
In Vivo: House wild-type and Alox15 KO animals under the same conditions. Administer this compound or vehicle control to both groups according to the experimental plan.
-
-
Phenotypic Analysis: Assess the biological endpoint of interest in all experimental groups. The effect of this compound should be observed in the wild-type group but be absent or significantly attenuated in the Alox15 KO group.
-
Validation: Confirm the absence of Alox15 expression in the KO model through genotyping, qPCR, and Western blot analysis.
Biochemical Assay for Alox15 Activity
This assay can be used to confirm the inhibitory activity of this compound in your specific experimental setup.
Protocol: In Vitro Alox15 Activity Assay
-
Enzyme Source: Use purified recombinant Alox15 or cell lysates known to express high levels of Alox15[5].
-
Reaction Mixture: Prepare a reaction buffer (e.g., PBS) containing the Alox15 enzyme source.
-
Inhibitor Incubation: Add this compound at various concentrations (and a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding the substrate (e.g., 100 µM arachidonic acid or linoleic acid).
-
Reaction Termination and Product Analysis: After a set incubation time (e.g., 3-10 minutes), stop the reaction (e.g., by adding a reducing agent like sodium borohydride followed by acidification and protein precipitation). Analyze the formation of hydroxylated fatty acid products (e.g., 12-HETE, 15-HETE) by RP-HPLC or LC-MS[5].
Signaling Pathway Diagrams
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways involving Alox15.
References
- 1. A review on the relationship between Arachidonic acid 15-Lipoxygenase (ALOX15) and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALOX15 as a Suppressor of Inflammation and Cancer: Lost in the Link - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 014163 - NOD. Alox15 KO Strain Details [jax.org]
- 5. Functional humanization of 15-lipoxygenase-1 (Alox15) protects mice from dextran sodium sulfate induced intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Improving Alox15-IN-2 bioavailability in vivo
As no specific public data exists for a compound named "Alox15-IN-2," this technical support center provides guidance on improving the in vivo bioavailability of novel small molecule inhibitors targeting the enzyme Arachidonate 15-lipoxygenase (ALOX15). The principles and troubleshooting strategies outlined here are broadly applicable to researchers, scientists, and drug development professionals working with hydrophobic enzyme inhibitors.
Technical Support Center: ALOX15 Inhibitors
This guide addresses common challenges encountered during the in vivo evaluation of ALOX15 inhibitors, with a focus on overcoming poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: My ALOX15 inhibitor shows excellent potency in vitro but has no efficacy in my animal model. What are the likely causes?
A1: A discrepancy between in vitro potency and in vivo efficacy is a common challenge, often stemming from poor pharmacokinetic properties. The primary culprits are typically:
-
Low Bioavailability: The compound may not be efficiently absorbed into the systemic circulation after administration. This is frequently due to poor aqueous solubility and/or low intestinal permeability.
-
Rapid Metabolism: The inhibitor might be quickly broken down by metabolic enzymes (e.g., Cytochrome P450s) in the liver and gut wall, a phenomenon known as first-pass metabolism.
-
Efflux Transporter Activity: The compound could be actively pumped out of intestinal cells by transporters like P-glycoprotein (P-gp), preventing its absorption.[1][2]
-
Poor Target Tissue Distribution: Even if absorbed, the inhibitor may not reach the desired concentration in the target tissue to exert its effect.
Q2: What is the first step I should take to troubleshoot the poor bioavailability of my ALOX15 inhibitor?
A2: The first step is to characterize the physicochemical properties of your compound. Key parameters include:
-
Aqueous Solubility: Determine the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). Many inhibitors are hydrophobic and exhibit very low water solubility.[3][4]
-
Permeability: Assess the compound's ability to cross intestinal epithelial barriers. This can be initially evaluated using computational models or in vitro methods like the Caco-2 cell permeability assay.
-
LogP/LogD: These values indicate the lipophilicity of your compound, which influences both solubility and permeability.
Understanding these properties will help you select an appropriate formulation strategy.
Q3: What are some common formulation strategies to improve the oral bioavailability of a poorly soluble ALOX15 inhibitor?
A3: Several "enabling" formulation strategies can be employed to overcome poor solubility:
-
Lipid-Based Formulations: These are highly effective for hydrophobic drugs. They involve dissolving the inhibitor in a mixture of oils, surfactants, and co-solvents.[3][5] Examples include:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can improve the dissolution rate according to the Noyes-Whitney equation.[3][4] Techniques include:
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[4][7][10]
Troubleshooting Guides
Issue 1: Compound crashes out of solution when preparing dosing formulation.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility in Aqueous Vehicle | 1. Conduct solvent screening: Test solubility in various pharmaceutically acceptable solvents (e.g., PEG 400, propylene glycol, ethanol).2. Use co-solvents: Employ a mixture of solvents to increase solubilizing capacity.[5]3. Adjust pH: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.[4] | Many inhibitors are hydrophobic and require non-aqueous or co-solvent systems for solubilization. For compounds with acidic or basic functional groups, solubility is pH-dependent. |
| Incorrect Vehicle Selection | 1. Consider a lipid-based formulation: Dissolve the compound in an oil (e.g., sesame oil, medium-chain triglycerides) with surfactants (e.g., Polysorbate 80, Cremophor EL).2. Prepare a suspension: If solubilization is not feasible, create a uniform suspension using wetting agents (e.g., Tween 80) and suspending agents (e.g., carboxymethylcellulose). | Lipid-based systems keep the drug in a solubilized state.[3] A well-formulated suspension can provide consistent dosing for insoluble compounds. |
Issue 2: Low and variable plasma exposure after oral dosing in rodents.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Dissolution in GI Tract | 1. Formulate as a SEDDS or nanoemulsion: These systems present the drug in a solubilized form, bypassing the dissolution step.[5][6][11]2. Use amorphous solid dispersions: This enhances the dissolution rate by preventing the drug from being in its stable, less soluble crystalline form.[4][10] | For poorly soluble drugs, dissolution is often the rate-limiting step for absorption. Enhancing dissolution is key to improving bioavailability. |
| Efflux by P-gp Transporters | 1. Co-administer a P-gp inhibitor: Use known inhibitors like verapamil or ritonavir in preclinical studies to confirm P-gp involvement.2. Incorporate excipients with P-gp inhibitory activity: Some formulation excipients, such as TPGS and Poloxamer 188, can inhibit P-gp efflux.[1] | P-gp actively transports drugs out of intestinal cells, reducing net absorption. Inhibiting this process can significantly increase plasma concentrations.[1][12] |
| High First-Pass Metabolism | 1. Assess metabolic stability: Use in vitro liver microsome or hepatocyte assays to determine the compound's metabolic rate.2. Consider alternative routes of administration: For initial in vivo efficacy studies, administration routes that bypass the liver (e.g., intravenous, intraperitoneal) can be used to confirm target engagement. | If a drug is rapidly metabolized by the liver before reaching systemic circulation, its oral bioavailability will be low, regardless of absorption. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection:
-
Oil Phase: Screen for drug solubility in various oils (e.g., Capryol 90, Labrafil M 1944 CS, sesame oil). Select the oil with the highest solubilizing capacity.
-
Surfactant: Screen for emulsification efficiency with the selected oil. Common surfactants include Cremophor EL, Tween 80, and Labrasol.
-
Co-solvent: Screen for drug solubility and ability to improve surfactant performance. Examples include Transcutol HP, PEG 400, and ethanol.
-
-
Formulation Preparation:
-
Accurately weigh the ALOX15 inhibitor and dissolve it in the co-solvent using a vortex mixer. Gentle heating may be applied if necessary.
-
Add the oil phase to the mixture and vortex until a clear solution is obtained.
-
Add the surfactant and vortex thoroughly until a homogenous, isotropic mixture is formed.
-
-
Characterization:
-
Emulsification Study: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring. Observe the time to emulsify and the resulting droplet size (ideally <200 nm for a nanoemulsion).
-
Thermodynamic Stability: Centrifuge the SEDDS formulation at 3,500 rpm for 30 minutes to check for phase separation. Subject the formulation to freeze-thaw cycles to ensure stability.
-
Visualizations
ALOX15 Signaling Pathway and Inhibition
Caption: ALOX15 pathway showing inhibition point.
Workflow for Troubleshooting Poor Bioavailability
Caption: Decision tree for improving in vivo bioavailability.
References
- 1. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 2. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. journals.umcs.pl [journals.umcs.pl]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. jocpr.com [jocpr.com]
- 11. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijnrd.org [ijnrd.org]
Alox15-IN-2 treatment duration for optimal effect
Welcome to the technical support center for Alox15-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to address common issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and allosteric inhibitor of Arachidonate 15-lipoxygenase (ALOX15). It specifically targets the linoleate oxygenase activity of both rabbit and human ALOX15. As an allosteric inhibitor, it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The effective concentration of this compound will vary depending on the cell type, cell density, and the specific experimental conditions. Based on its reported IC50 values, a good starting point for in vitro experiments is in the low micromolar range.
Q3: How long should I treat my cells with this compound to see an optimal effect?
A3: The optimal treatment duration for this compound is highly dependent on the experimental endpoint being measured.
-
For inhibition of enzymatic activity: A short pre-incubation time (e.g., 15-30 minutes) is often sufficient before adding the substrate.
-
For cellular assays measuring downstream effects: Treatment times can range from a few hours to 48 hours or longer. It is recommended to perform a time-course experiment to determine the optimal duration for your specific assay and cell type. For example, in studies involving gene expression changes or cell viability, a 24 to 48-hour treatment period is common.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For stock solutions, it is recommended to dissolve the compound in DMSO at a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: No or low inhibitory effect observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify the calculations for your working solution. Perform a dose-response experiment to determine the optimal concentration for your system. |
| Compound Degradation | Ensure proper storage of the stock solution. Avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. The stability of indole derivatives like this compound in aqueous media can be limited. |
| Cell Density | High cell density can metabolize the compound or reduce its effective concentration. Optimize cell seeding density for your assay. |
| Presence of Serum | Components in fetal bovine serum (FBS) can bind to small molecules and reduce their bioavailability. Consider reducing the serum concentration or using serum-free media for the treatment period if your cells can tolerate it. |
| Low ALOX15 Expression | Confirm that your cell model expresses ALOX15 at a sufficient level. You can check this by Western blot or qPCR. |
Issue 2: Observed cellular toxicity.
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | Perform a dose-response experiment to determine the maximum non-toxic concentration. |
| High DMSO Concentration | Ensure the final DMSO concentration in your culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration. |
| Off-target Effects | At high concentrations, small molecule inhibitors can have off-target effects. Use the lowest effective concentration possible. |
| Extended Treatment Duration | Long exposure to any compound can be toxic to cells. Optimize the treatment duration by performing a time-course experiment. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Substrate | IC50 (µM) |
| Rabbit ALOX15 | Linoleic Acid | 1.55 |
| Human ALOX15 | Linoleic Acid | 1.55 |
| Rabbit ALOX15 | Arachidonic Acid | 2.79 |
| Human ALOX15 | Arachidonic Acid | 2.79 |
Experimental Protocols
Protocol 1: In Vitro ALOX15 Inhibition Assay (Cell-based)
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium from your DMSO stock solution. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 1, 6, 12, 24, or 48 hours) at 37°C in a CO2 incubator.
-
Induction (if applicable): If you are studying the effect of this compound on an induced response, add the stimulus (e.g., a cytokine or fatty acid substrate) at a predetermined time point during or after the inhibitor treatment.
-
Endpoint Analysis: Harvest the cells or supernatant for your desired downstream analysis, such as measuring the levels of ALOX15 products (e.g., 15-HETE) by ELISA or LC-MS, assessing cell viability (e.g., MTT assay), or analyzing gene/protein expression (e.g., qPCR/Western blot).
Mandatory Visualizations
Caption: ALOX15 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies using this compound.
Caption: Troubleshooting flowchart for a lack of this compound inhibitory effect.
Validation & Comparative
A Comparative Guide to Alox15 Inhibitors: Validating Potency and Specificity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Arachidonate 15-lipoxygenase (Alox15) inhibitors with distinct structural scaffolds. This document summarizes key performance data, details experimental methodologies for validation, and visualizes relevant biological pathways and workflows.
Arachidonate 15-lipoxygenase (Alox15) is a lipid-peroxidizing enzyme implicated in a variety of physiological and pathological processes, including inflammation, ferroptosis, and the maturation of red blood cells.[1][2] Its role in various diseases has made it an attractive target for pharmacological intervention. This guide focuses on the validation of Alox15 inhibitors, presenting a comparative analysis of structurally distinct compounds to aid in the selection of appropriate tools for research and drug discovery.
Performance Comparison of Alox15 Inhibitors
The following table summarizes the in vitro potency of several structurally distinct Alox15 inhibitors. The selected compounds represent different chemical classes and highlight the diversity of molecules developed to target this enzyme.
| Compound ID | Chemical Class | Target | IC₅₀ (µM) | Notes |
| MLS000545091 | 1,3,4-Oxadiazole | h15-LOX-2 | 2.6 | Exhibits selectivity for h15-LOX-2.[3] |
| MLS000536924 | 1,2,4-Triazole | h15-LOX-2 | 3.1 | Exhibits selectivity for h15-LOX-2.[3] |
| MLS000327069 | Imidazole | h15-LOX-2 | 0.34 ± 0.05 | More potent than previous MLS series inhibitors and structurally distinct.[3] |
| MLS000327186 | Imidazole | h15-LOX-2 | 0.53 ± 0.04 | Structurally related to MLS000327069.[3] |
| MLS000327206 | Imidazole | h15-LOX-2 | 0.87 ± 0.06 | Structurally related to MLS000327069.[3] |
| NDGA | Catechol | General LOX/COX | 11 | Nordihydroguaiaretic acid is a non-selective redox inhibitor.[3] |
| Compound 10 | (Not specified) | h15-LOX-2 | Kᵢ = 16.4 ± 8.1 | Identified through virtual screening; exhibits a mixed-type inhibition mechanism.[4][5] |
| Compound 13 | (Not specified) | h15-LOX-2 | Kᵢ = 15.1 ± 7.6 | Identified through virtual screening; exhibits a mixed-type inhibition mechanism.[4][5] |
Note: h15-LOX-2 (ALOX15B) is a closely related isoform to Alox15 (ALOX15A) and is often used in inhibitor screening. It is crucial to consider the specific isoform used in assays when comparing inhibitor potencies.
Key Signaling Pathways Involving Alox15
Alox15 is involved in several critical signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of Alox15 inhibitors and their potential therapeutic effects.
Caption: Alox15 signaling in inflammation and ferroptosis.
This diagram illustrates how cytokines like IL-4 and IL-13 can upregulate Alox15 expression via STAT6.[6] Alox15 then metabolizes arachidonic acid to produce 15-HETE, which can activate the MEK-ERK pathway through PEBP1, leading to inflammation.[6] Additionally, the SAT1/ALOX15 pathway is implicated in the regulation of ferroptosis through lipid peroxidation.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of enzyme inhibitors. Below are methodologies for key experiments used to characterize Alox15 inhibitors.
In Vitro Alox15 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified Alox15.
Materials:
-
Purified recombinant human Alox15 enzyme
-
Arachidonic acid (substrate)
-
Test inhibitor (e.g., Alox15-IN-2) and control inhibitors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 µM FeCl₂)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the purified Alox15 enzyme.
-
Incubate the mixture for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Monitor the formation of the product, such as 15-hydroperoxyeicosatetraenoic acid (15-HpETE), by measuring the increase in absorbance at 234 nm over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for in vitro Alox15 enzyme inhibition assay.
Cellular Assay for Alox15 Activity
Objective: To assess the ability of an inhibitor to block Alox15 activity in a cellular context.
Materials:
-
Cell line expressing Alox15 (e.g., IL-4 stimulated human monocytes or engineered cell line)
-
Cell culture medium and supplements
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Arachidonic acid
-
Reagents for lipid extraction and analysis (e.g., LC-MS/MS)
Procedure:
-
Culture the Alox15-expressing cells to the desired density.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified period.
-
Stimulate the cells with arachidonic acid to induce Alox15 activity.
-
After incubation, harvest the cells and the supernatant.
-
Extract the lipids from the samples.
-
Analyze the levels of the Alox15 product, 15-HETE, using a sensitive and specific method like LC-MS/MS.
-
Quantify the reduction in 15-HETE production in the presence of the inhibitor compared to the vehicle control to determine cellular potency.
Selectivity Profiling
To be a valuable research tool or a potential therapeutic agent, an Alox15 inhibitor should exhibit selectivity over other related enzymes, such as other lipoxygenases (e.g., Alox5, Alox12) and cyclooxygenases (COX-1, COX-2).
Caption: Logic for determining inhibitor selectivity.
Procedure: The in vitro enzyme inhibition assay described above can be adapted to test the compound against a panel of related enzymes. By comparing the IC₅₀ values obtained for Alox15 with those for other lipoxygenases and cyclooxygenases, the selectivity profile of the inhibitor can be established. A highly selective inhibitor will have a significantly lower IC₅₀ for Alox15 compared to other enzymes. For instance, the imidazole-based inhibitors MLS000327069, MLS000327186, and MLS000327206 were found to be over 50-fold selective for h15-LOX-2 versus h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2.[7]
References
- 1. ALOX15 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Alox15-IN-2 Versus Broad-Spectrum Lipoxygenase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory and oxidative stress-related disease research, the selective inhibition of specific enzyme isoforms presents a significant therapeutic advantage over broad-spectrum approaches. This guide provides a detailed comparison of Alox15-IN-2, a selective inhibitor of arachidonate 15-lipoxygenase (Alox15), with well-known broad-spectrum lipoxygenase (LOX) inhibitors. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions for their investigative needs.
Introduction to Alox15 and Lipoxygenase Inhibition
Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, to produce bioactive lipid mediators. These mediators are implicated in a variety of physiological and pathological processes, including inflammation, immunity, and cancer. Different LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) exhibit distinct tissue distribution and produce specific metabolites with diverse biological activities.
Broad-spectrum LOX inhibitors, such as nordihydroguaiaretic acid (NDGA) and baicalein, non-discriminately target multiple LOX isoforms. While this can be advantageous in certain contexts, it often leads to off-target effects and a lack of clarity regarding the specific roles of individual LOX pathways. In contrast, selective inhibitors like this compound are designed to target a single LOX isoform, offering a more precise tool to dissect biological pathways and a potentially more favorable safety profile in therapeutic applications.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory potency (IC50) of this compound and various broad-spectrum and specific lipoxygenase inhibitors against different LOX isoforms. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.
| Inhibitor | Target LOX Isoform(s) | IC50 (µM) | Selectivity Profile |
| This compound | Rabbit Alox15 (Linoleic Acid) | 1.55[1] | Selective for Alox15. |
| Human Alox15 (Arachidonic Acid) | 2.79[1] | ||
| Nordihydroguaiaretic Acid (NDGA) | 5-LOX | 8[2][3] | Broad-spectrum LOX inhibitor.[4] Also inhibits tyrosine kinases.[3] |
| Baicalein | 12-LOX | 0.64 | Broad-spectrum LOX inhibitor.[5] |
| 15-LOX | 1.6 | ||
| PD146176 | 15-LOX | 0.54 (rabbit reticulocyte)[6][7] | Selective for 15-LOX over 5-LOX, 12-LOX, COX-1, and COX-2.[7] |
| ML351 | 15-LOX-1 | 0.2[8] | Highly selective (>250-fold) for 15-LOX-1 over 5-LOX, platelet 12-LOX, 15-LOX-2, COX-1, and COX-2.[8] |
| Zileuton | 5-LOX | 0.56 (dog blood), 2.3 (rat blood), 2.6 (human blood) | Selective inhibitor of 5-lipoxygenase.[1][9][10] |
Signaling Pathways
Alox15 is a key enzyme in several signaling pathways, notably those involved in inflammation and a form of regulated cell death known as ferroptosis.
Alox15 in Inflammatory Signaling
Alox15 can have both pro- and anti-inflammatory roles depending on the context. Its metabolites can modulate the activity of transcription factors like NF-κB and STAT3, which are central to the inflammatory response.[11] For instance, Alox15 can contribute to the production of specialized pro-resolving mediators (SPMs) like lipoxins and resolvins, which actively terminate inflammation.[11] Conversely, other Alox15-derived products can promote inflammation.[12]
Alox15 in Ferroptosis
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Alox15 plays a crucial role in initiating ferroptosis by catalyzing the peroxidation of polyunsaturated fatty acids within membrane phospholipids.[13][14] This process is implicated in ischemia-reperfusion injury and neurodegenerative diseases.[15][16][17][18][19][20]
Experimental Protocols
Lipoxygenase Activity Assay (Spectrophotometric Method)
This protocol is a general method for determining lipoxygenase activity and can be adapted for inhibitor screening.
Principle: Lipoxygenase catalyzes the formation of hydroperoxides from polyunsaturated fatty acids, which results in an increase in absorbance at 234 nm due to the formation of conjugated dienes.
Materials:
-
Purified lipoxygenase enzyme (e.g., soybean 15-LOX, or recombinant human Alox15)
-
Substrate solution: Linoleic acid or arachidonic acid (e.g., 250 µM in borate buffer)
-
Borate buffer (0.2 M, pH 9.0)
-
Inhibitor stock solutions (dissolved in DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a working solution of the lipoxygenase enzyme in cold borate buffer. The final concentration should be determined empirically to give a linear rate of reaction for at least 5 minutes.
-
Reaction Mixture: In a quartz cuvette, add the following:
-
Borate buffer
-
Enzyme solution
-
Inhibitor solution or DMSO (for control)
-
-
Pre-incubation: Incubate the mixture at room temperature for a defined period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the reaction by adding the substrate solution to the cuvette and mix quickly.
-
Measurement: Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes at regular intervals (e.g., every 30 seconds).
-
Data Analysis: Calculate the initial rate of reaction (V) from the linear portion of the absorbance vs. time plot. The percentage of inhibition is calculated as: (1 - (V_inhibitor / V_control)) * 100. IC50 values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
Cell-Based Lipoxygenase Inhibitor Screening Assay
This protocol provides a framework for assessing inhibitor activity in a more physiologically relevant cellular context.
Principle: Cells overexpressing a specific lipoxygenase isoform are loaded with a fluorescent probe that detects reactive oxygen species (ROS), including lipid hydroperoxides. Inhibition of the lipoxygenase reduces ROS production, leading to a decrease in fluorescence.
Materials:
-
HEK293 cells (or other suitable cell line) stably transfected with the desired lipoxygenase isoform (e.g., human Alox15)
-
Cell culture medium and supplements
-
Fluorescent ROS indicator (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA)
-
Arachidonic acid (or other substrate)
-
Inhibitor stock solutions
-
96-well microplate reader with fluorescence capabilities
Procedure:
-
Cell Culture: Culture the lipoxygenase-expressing cells in 96-well plates until they reach a suitable confluency.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the inhibitor or vehicle control (DMSO) for a specific duration.
-
Fluorescent Probe Loading: Wash the cells and incubate them with H2DCFDA in a suitable buffer.
-
Substrate Stimulation: Add arachidonic acid to the cells to stimulate lipoxygenase activity.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: The inhibitory effect is determined by the reduction in fluorescence signal in inhibitor-treated wells compared to control wells. IC50 values can be calculated as described above.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a logical workflow for the comprehensive comparison of this compound and broad-spectrum lipoxygenase inhibitors.
Conclusion
The choice between a selective inhibitor like this compound and a broad-spectrum lipoxygenase inhibitor depends heavily on the specific research question. For elucidating the precise role of Alox15 in a biological process, a selective inhibitor is indispensable. It allows for the attribution of observed effects to the inhibition of a single enzyme, thereby minimizing confounding variables. For applications where the inhibition of multiple LOX pathways is desired, or for initial exploratory studies, broad-spectrum inhibitors may be suitable. However, the potential for off-target effects must be carefully considered and controlled for in the experimental design. The data and protocols presented in this guide are intended to facilitate a more rational approach to the selection and application of lipoxygenase inhibitors in research and drug development.
References
- 1. Zileuton - Wikipedia [en.wikipedia.org]
- 2. Nordihydroguaiaretic acid | NDGA | 5-LOX inhibitor | TargetMol [targetmol.com]
- 3. The arachidonic acid 5-lipoxygenase inhibitor nordihydroguaiaretic acid inhibits tumor necrosis factor alpha activation of microglia and extends survival of G93A-SOD1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classic Phytochemical Antioxidant and Lipoxygenase Inhibitor, Nordihydroguaiaretic Acid, Activates Phospholipase D through Oxidant Signaling and Tyrosine Phosphorylation Leading to Cytotoxicity in Lung Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PD 146176 | Lipoxygenase Inhibitors: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ALOX15 as a Suppressor of Inflammation and Cancer: Lost in the Link - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review on the relationship between Arachidonic acid 15-Lipoxygenase (ALOX15) and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ALOX15-launched PUFA-phospholipids peroxidation increases the susceptibility of ferroptosis in ischemia-induced myocardial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Development of novel ALOX15 inhibitors combining dual machine learning filtering and fragment substitution optimisation approaches, molecular docking and dynamic simulation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. mdpi.com [mdpi.com]
A Comparative Analysis of Alox15-IN-2 and Other Key Ferroptosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alox15-IN-2 with established ferroptosis inhibitors, namely Ferrostatin-1, Liproxstatin-1, and FINO2. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their studies on ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation.
Introduction to Ferroptosis and the Role of ALOX15
Ferroptosis is a distinct cell death pathway characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS).[1] This process is critically dependent on the presence of iron and the peroxidation of polyunsaturated fatty acids within cellular membranes. The enzyme arachidonate 15-lipoxygenase (ALOX15) has been identified as a key player in the execution of ferroptosis by catalyzing the peroxidation of arachidonic acid and other polyunsaturated fatty acids, thereby generating the lipid hydroperoxides that drive this cell death cascade.[2][3][4][5][6][7] Inhibition of ALOX15, therefore, represents a targeted approach to mitigating ferroptotic cell death.
Quantitative Comparison of Ferroptosis Inhibitors
The following table summarizes the available quantitative data for this compound and other well-characterized ferroptosis inhibitors. It is important to note that direct head-to-head comparisons of this compound with other inhibitors in the same experimental systems are not yet widely published. The presented data is collated from various studies and should be interpreted with consideration of the different experimental conditions.
| Inhibitor | Target | Mechanism of Action | IC50/EC50 | Cell Line/System | Reference |
| This compound | ALOX15 | Direct enzymatic inhibition of ALOX15 | Data not available | Not available | - |
| Ferrostatin-1 | Radical Trapping Antioxidant | Scavenges lipid radicals to prevent peroxidation | EC50: 60 nM | HT-1080 cells | [1] |
| Liproxstatin-1 | Radical Trapping Antioxidant | Inhibits lipid peroxidation | IC50: 22 nM | Gpx4-/- cells | [8][9][10][11] |
| FINO2 | GPX4 (inactivation), Iron (oxidation) | Induces ferroptosis through GPX4 inactivation and iron oxidation | Not applicable (inducer) | HT-1080 cells | [12][13][14][15] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on the specific cell line, induction method, and assay conditions used. The absence of a specific IC50 for this compound in the public domain highlights a current data gap.
Signaling Pathways in Ferroptosis
The process of ferroptosis is governed by a complex interplay of metabolic pathways. A simplified representation of the core pathways and the points of intervention for the discussed inhibitors is provided below.
Caption: Simplified signaling pathway of ferroptosis highlighting the roles of ALOX15, GPX4, and points of inhibitor action.
Experimental Workflows
Standardized protocols are crucial for the reliable assessment of ferroptosis and the efficacy of its inhibitors. Below are representative workflows for key assays.
Caption: General experimental workflows for assessing ferroptosis.
Detailed Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for assessing cell viability after induction of ferroptosis.
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with a ferroptosis inducer (e.g., RSL3, Erastin) with and without the ferroptosis inhibitor (this compound, Ferrostatin-1, or Liproxstatin-1) at various concentrations. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator.
-
Viability Measurement: Add a cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader to determine the relative number of viable cells.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This protocol describes the detection of lipid peroxidation, a hallmark of ferroptosis.[16][17][18][19][20][21]
-
Cell Seeding and Treatment: Seed and treat cells as described in the cell viability assay protocol.
-
Staining: Following treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate with C11-BODIPY 581/591 (at a final concentration of 1-10 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy. The probe fluoresces green upon oxidation, while the reduced form fluoresces red. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
Intracellular Iron Assay
This protocol provides a general method for measuring intracellular labile iron.
-
Cell Seeding and Treatment: Seed and treat cells as described previously.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Iron Detection: Use a commercially available iron assay kit (e.g., colorimetric or fluorometric) to measure the concentration of ferrous (Fe²⁺) or total iron in the cell lysates according to the manufacturer's protocol.[22][23][24]
-
Data Analysis: Normalize the iron concentration to the protein concentration of the cell lysate.
Conclusion
This compound presents a targeted approach to inhibiting ferroptosis by directly targeting the ALOX15 enzyme. While established inhibitors like Ferrostatin-1 and Liproxstatin-1 act as broad radical-trapping antioxidants, this compound offers the potential for greater specificity in studying the role of this particular lipoxygenase in ferroptosis. The lack of publicly available, direct comparative quantitative data for this compound underscores the need for further research to fully elucidate its potency and efficacy relative to other ferroptosis inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies and advancing our understanding of ferroptosis.
References
- 1. Review and Chemoinformatic Analysis of Ferroptosis Modulators with a Focus on Natural Plant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel ALOX15 inhibitors combining dual machine learning filtering and fragment substitution optimisation approaches, molecular docking and dynamic simulation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Arachidonic Acid 15-Lipoxygenase Inhibitors Based on the Bayesian Classifier Model and Computer-Aided High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALOX15-Driven Ferroptosis: The key target in Dihydrotanshinone I's epigenetic Battle in hepatic stellate cells against liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALOX15 Modulates Ferroptosis via the Reactive Oxygen Species-Mediated MAPK Pathway in Doxorubicin-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silencing of ALOX15 reduces ferroptosis and inflammation induced by cerebral ischemia-reperfusion by regulating PHD2/HIF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying ALOX15-initiated lipid peroxidation increases susceptibility to ferroptosis in asthma epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Liproxstatin-1 (Lip-1) | Ferroptosis inhibitor, GPX4 inhibitor | Probechem Biochemicals [probechem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. apexbt.com [apexbt.com]
- 12. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. abmole.com [abmole.com]
- 15. Five-Membered Ring Peroxide Selectively Initiates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 18. abpbio.com [abpbio.com]
- 19. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 21. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 22. Ferroptosis Research Solutions | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 24. Ferroptosis - Elabscience [elabscience.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Alox15-IN-2
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Alox15-IN-2, a potent inhibitor of the linoleate oxygenase activity of rabbit and human ALOX15.[1][2] Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
Handling:
-
Avoid inhalation of dust or powder. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
This compound Properties and Storage
Proper storage is crucial for maintaining the integrity of this compound and ensuring safety.
| Property | Data |
| Physical Appearance | Solid[2] |
| Storage Temperature | -20°C for up to 1 month, -80°C for up to 6 months[1] |
| Solubility | Provided as 10 mM in DMSO[2] |
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline and should be adapted to your institution's specific protocols.
-
Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste.
-
Waste Classification: In the absence of specific data, this compound should be treated as hazardous chemical waste.
-
Segregation of Waste:
-
Solid Waste: Collect any unused this compound powder and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound (e.g., in DMSO) should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date of accumulation.
-
Storage of Waste: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by your institution's hazardous waste management service.
-
Documentation: Maintain accurate records of the amount of this compound being disposed of, as required by your institution.
-
Waste Pickup: Arrange for the collection of the hazardous waste by the designated EHS or a certified hazardous waste disposal company.
Disposal Decision Workflow
The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
